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  • Product: 5-Chloro-thiazole-2-carbonitrile
  • CAS: 98020-94-1

Core Science & Biosynthesis

Foundational

Mechanistic Pathways and Synthetic Utility of 5-Chloro-1,3-thiazole-2-carbonitrile in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Electronic Profiling In the realm of modern organic synthesis and pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Electronic Profiling

In the realm of modern organic synthesis and pharmaceutical drug development, 5-chloro-1,3-thiazole-2-carbonitrile (CAS 98020-94-1) serves as a highly versatile, bifunctional heterocyclic building block[1]. Its utility stems from a unique "push-pull" electronic environment that allows for orthogonal functionalization.

The reactivity of this molecule is governed by two primary functional handles:

  • The C5-Chloro Atom: The thiazole ring is inherently electron-deficient. The addition of the C2-carbonitrile group exerts a strong electron-withdrawing effect (both inductive, −I , and mesomeric, −M ), which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the π -system. This makes the C5-chlorine highly labile and susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[2].

  • The C2-Carbonitrile Group: A highly polarizable electrophilic center that can undergo chemoselective addition, hydrolysis, or reduction without disturbing the halogenated core, provided the reaction conditions are strictly controlled.

Understanding the mechanistic causality behind these pathways is critical for designing scalable, high-yield synthetic routes for bioactive molecules, such as kinase inhibitors and receptor antagonists[3][4].

Mechanistic Pathway I: Nucleophilic Aromatic Substitution ( SN​Ar )

The cornerstone of 5-chloro-1,3-thiazole-2-carbonitrile's utility is its ability to undergo SN​Ar reactions with a wide range of heteroatom nucleophiles (amines, thiols, and alkoxides)[3].

The Addition-Elimination Mechanism

Unlike aliphatic nucleophilic substitution ( SN​2 ), SN​Ar proceeds via a stepwise addition-elimination mechanism. The nucleophile attacks the electrophilic C5 carbon, disrupting aromaticity to form a negatively charged Meisenheimer-type intermediate . The causality of this reaction's high efficiency lies in the C2-cyano group, which acts as an electron sink, delocalizing the negative charge through resonance and stabilizing the transition state[2]. Subsequent fast elimination of the chloride ion restores aromaticity.

SNAr_Mechanism A 5-Chloro-1,3-thiazole- 2-carbonitrile C Meisenheimer-type Intermediate (Charge Delocalized) A->C Addition (Rate Determining) B Nucleophile (e.g., R-NH2) B->C D 5-Substituted thiazole-2-carbonitrile C->D Elimination (-HCl, Fast)

Figure 1: Addition-Elimination SNAr mechanism at the C5 position of the thiazole ring.

Self-Validating Protocol: SN​Ar with Secondary Amines

Objective: Synthesize 5-morpholino-1,3-thiazole-2-carbonitrile.

  • Causality of Reagents: Morpholine is a strong nucleophile. Potassium carbonate ( K2​CO3​ ) in acetonitrile (MeCN) is chosen over stronger bases (like NaH ) or protic solvents to prevent competitive hydrolysis of the C2-nitrile group. The mild base acts solely as an acid scavenger for the generated HCl.

  • Step-by-Step Methodology:

    • Charge a 50 mL oven-dried round-bottom flask with 5-chloro-1,3-thiazole-2-carbonitrile (1.0 mmol) and anhydrous MeCN (10 mL).

    • Add anhydrous K2​CO3​ (2.0 mmol) followed by morpholine (1.2 mmol).

    • Heat the suspension to 70 °C under an inert N2​ atmosphere for 4 hours.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The starting material (UV active, Rf​≈0.6 ) will deplete, replaced by a more polar, bright UV-active product spot ( Rf​≈0.3 ).

  • Final Validation: LC-MS analysis of the crude mixture will show the disappearance of the [M+H]+=145.0 peak and the emergence of the product peak at [M+H]+=196.0 .

Mechanistic Pathway II: Chemoselective Nitrile Transformations

The C2-carbonitrile group can be orthogonally modified while leaving the C5-chloride intact. This is particularly useful when the synthetic strategy requires the chlorine atom to be preserved for late-stage transition-metal cross-coupling[5][6].

Self-Validating Protocol: Radziszewski Nitrile Hydrolysis

Objective: Synthesize 5-chloro-1,3-thiazole-2-carboxamide.

  • Causality of Reagents: Standard acid/base hydrolysis requires elevated temperatures, which can trigger decomposition or unwanted SN​Ar of the chloride by hydroxide ions. The Radziszewski reaction utilizes alkaline hydrogen peroxide ( H2​O2​/K2​CO3​ ) at room temperature. The highly nucleophilic hydroperoxide anion ( HOO− ) selectively attacks the nitrile carbon, forming a peroxycarboximidic acid intermediate that rapidly collapses into the primary amide.

  • Step-by-Step Methodology:

    • Dissolve 5-chloro-1,3-thiazole-2-carbonitrile (1.0 mmol) in DMSO (5 mL) and cool to 0 °C in an ice bath.

    • Add solid K2​CO3​ (0.5 mmol). Slowly add 30% aqueous H2​O2​ (3.0 mmol) dropwise to control the exotherm.

    • Remove the ice bath and stir at 25 °C for 2 hours.

  • In-Process Validation: Exothermic bubbling ( O2​ evolution from peroxide decomposition) serves as a visual indicator of reaction progression.

  • Final Validation: LC-MS will show a clean mass shift from [M+H]+=145.0 (nitrile) to [M+H]+=163.0 (amide), with no evidence of the carboxylic acid over-hydrolysis product ( [M+H]+=164.0 ).

Mechanistic Pathway III: Transition-Metal Catalyzed Cross-Coupling

While SN​Ar is highly efficient for heteroatom nucleophiles, forming carbon-carbon bonds at the C5 position requires transition-metal catalysis[2].

The C5-Cl bond serves as an effective handle for Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The mechanism relies on the oxidative addition of a Pd(0) species into the C5-Cl bond. Because the thiazole ring is electron-deficient, this oxidative addition is remarkably fast, even with a relatively strong C-Cl bond. Following transmetalation with an arylboronic acid and subsequent reductive elimination, complex C5-arylated scaffolds are generated[3].

Divergent_Workflows Core 5-Chloro-1,3-thiazole-2-carbonitrile SNAr SNAr Pathway (Amines/Thiols) Core->SNAr Base, Polar Solvent, Heat Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Pd Pd(0), Ligand, Base Nitrile Nitrile Transformations (Hydrolysis/Reduction) Core->Nitrile H2O2/K2CO3 or LiAlH4 Prod1 5-Heteroaryl-thiazole- 2-carbonitrile SNAr->Prod1 Prod2 5-Aryl-thiazole- 2-carbonitrile Pd->Prod2 Prod3 5-Chloro-thiazole- 2-carboxamide Nitrile->Prod3

Figure 2: Divergent synthetic workflows for 5-chloro-1,3-thiazole-2-carbonitrile.

Quantitative Reactivity Data

To assist in synthetic route planning, the following table summarizes the optimized reaction conditions, target functional groups, and expected yields for the divergent pathways of 5-chloro-1,3-thiazole-2-carbonitrile[2][4].

Reaction TypeReagents / ConditionsTarget Functional GroupTypical Yield (%)Mechanistic Note
SN​Ar (1° Amines) R−NH2​ (1.2 eq), DIPEA, DMF, 80 °C5-Alkylamino75 - 90%Addition-elimination via Meisenheimer complex
SN​Ar (2° Amines) R2​−NH (1.2 eq), K2​CO3​ , MeCN, 70 °C5-Dialkylamino80 - 95%Steric hindrance requires a less polar solvent
SN​Ar (Thiols) R−SH (1.1 eq), Cs2​CO3​ , THF, 50 °C5-Thioether85 - 98%High nucleophilicity of thiolate allows lower temp
Pd-Coupling Ar−B(OH)2​ , Pd(dppf)Cl2​ , Na2​CO3​ , 100 °C5-Aryl60 - 85%Oxidative addition into C-Cl bond
Nitrile Hydrolysis 30% H2​O2​ , K2​CO3​ , DMSO, 25 °C2-Carboxamide80 - 90%Hydroperoxide anion attack on nitrile carbon

References

  • Sigma-Aldrich. (n.d.). Chloro carbonitrile | Chemistry & Synthesis.
  • BenchChem. (n.d.). 2-Chlorothiazole-5-carbonitrile Reactivity Profile.
  • Turov, K. V., Vinogradova, T. K., & Drach, B. S. (2010). Synthesis of 4-tosyl-5-chloro-1,3-thiazole-2-carbonitrile and its transformations. Russian Journal of General Chemistry.
  • National Institutes of Health (PMC). (n.d.). Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925.
  • Journal of Medicinal Chemistry (ACS). (2013). Substituted 7-Amino-5-thio-thiazolo[4,5-d]pyrimidines as Potent and Selective Antagonists of the Fractalkine Receptor (CX3CR1).

Sources

Exploratory

Thermodynamic stability and degradation pathways of 5-Chloro-thiazole-2-carbonitrile

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 5-Chloro-thiazole-2-carbonitrile Abstract 5-Chloro-thiazole-2-carbonitrile is a heterocyclic compound of interest in synthetic and me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 5-Chloro-thiazole-2-carbonitrile

Abstract

5-Chloro-thiazole-2-carbonitrile is a heterocyclic compound of interest in synthetic and medicinal chemistry, serving as a versatile building block for more complex molecular architectures. Understanding its intrinsic stability and potential degradation pathways is paramount for its effective use in research and development, ensuring the integrity of synthetic routes and the stability of resulting products. This technical guide provides a comprehensive analysis of the thermodynamic stability and plausible degradation mechanisms of 5-Chloro-thiazole-2-carbonitrile. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from the established chemistry of thiazoles, chloro-aromatics, and nitriles to infer its stability profile. It details potential hydrolytic, photolytic, and thermal degradation pathways, supported by mechanistic insights from related compounds. Furthermore, this guide presents detailed, field-proven experimental protocols for systematically evaluating the stability of this compound, including thermal analysis and forced degradation studies, to provide researchers, scientists, and drug development professionals with a robust framework for its handling, storage, and application.

Physicochemical Properties and Thermodynamic Considerations

PropertyDataSource
IUPAC Name 5-chloro-1,3-thiazole-2-carbonitrile[1]
CAS Number 98020-94-1[1]
Molecular Formula C₄HClN₂SInferred
Molecular Weight 144.58 g/mol Inferred
Physical Form Solid (Inferred)-
Melting Point Not experimentally determined-
Enthalpy of Formation Not experimentally determined-
Thermodynamic Stability: Enthalpy and Gibbs Free Energy

The thermodynamic stability of a molecule is quantified by its standard enthalpy of formation (ΔfH⦵) and Gibbs free energy of formation (ΔfG⦵).

  • Standard Enthalpy of Formation (ΔfH⦵): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.[2] A large negative value indicates high enthalpic stability. For 5-Chloro-thiazole-2-carbonitrile, the formation of the aromatic thiazole ring is an exothermic process, contributing significantly to the molecule's overall stability.[3]

  • Gibbs Free Energy (ΔG): Gibbs free energy combines enthalpy and entropy to predict the spontaneity of a process. The feasibility of a degradation reaction can be predicted by the Gibbs equation: ΔG = ΔH - TΔS.[4] A negative ΔG indicates a spontaneous (feasible) reaction. For degradation to occur, the Gibbs free energy of the products must be lower than that of the reactant.[5] The inherent aromaticity of the thiazole ring suggests a relatively high activation energy barrier for ring-opening degradation pathways, making it thermodynamically stable under standard conditions.

Plausible Degradation Pathways

The structure of 5-Chloro-thiazole-2-carbonitrile features three key reactive sites: the electrophilic thiazole ring, the chloro-substituent at the C5 position, and the nitrile group at the C2 position. Degradation is likely to initiate at one of these sites depending on the environmental stressors.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules containing susceptible functional groups. For 5-Chloro-thiazole-2-carbonitrile, two primary hydrolytic routes are plausible, particularly under acidic or basic conditions.

  • Nucleophilic Substitution of Chlorine: The chlorine atom at the C5 position can be susceptible to nucleophilic substitution by water or hydroxide ions, especially at elevated temperatures. This would lead to the formation of 5-hydroxy-thiazole-2-carbonitrile. The reactivity of halogens on a thiazole ring is position-dependent and influenced by the reaction conditions.[6][7]

  • Hydrolysis of the Nitrile Group: The cyano group can undergo hydrolysis, typically in a two-step process. The first step, often slower, yields 5-chloro-thiazole-2-carboxamide. Subsequent hydrolysis, which may require more forcing conditions (strong acid or base and heat), would produce 5-chloro-thiazole-2-carboxylic acid.[8]

G cluster_hydrolysis Hydrolytic Degradation Pathways cluster_path1 Pathway 1: C-Cl Substitution cluster_path2 Pathway 2: Nitrile Hydrolysis A 5-Chloro-thiazole-2-carbonitrile B 5-Hydroxy-thiazole-2-carbonitrile A->B H₂O / OH⁻ (Nucleophilic Substitution) C 5-Chloro-thiazole-2-carboxamide A->C H₂O / H⁺ or OH⁻ (Partial Hydrolysis) D 5-Chloro-thiazole-2-carboxylic acid C->D H₂O / H⁺ or OH⁻ (Full Hydrolysis)

Plausible hydrolytic degradation pathways for 5-Chloro-thiazole-2-carbonitrile.
Photolytic Degradation

Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photolytic degradation.[9] The mechanism often involves a reaction with singlet oxygen, generated by photosensitization, in a process known as photo-oxygenation.

The proposed pathway involves a [4+2] Diels-Alder type cycloaddition of singlet oxygen across the C4-C5 double bond of the thiazole ring. This reaction forms a highly unstable endoperoxide intermediate. This intermediate would then rapidly rearrange and fragment, leading to the cleavage of the thiazole ring and the formation of various smaller, more oxidized molecules.[10] The specific degradation products would depend on the subsequent rearrangement cascade.

G cluster_photolysis Photolytic Degradation Pathway A 5-Chloro-thiazole-2-carbonitrile C Unstable Endoperoxide Intermediate A->C hν (Light) [4+2] Cycloaddition B Singlet Oxygen (¹O₂) B->C D Ring Cleavage Products (e.g., amides, thioamides) C->D Rearrangement & Fragmentation

Proposed photo-oxygenation pathway for thiazole ring degradation.
Thermal Degradation

In the absence of reactive species, 5-Chloro-thiazole-2-carbonitrile will degrade at elevated temperatures. Thermal decomposition typically begins with the cleavage of the weakest bonds in the molecule.

Potential initiation steps include:

  • C-Cl Bond Cleavage: Homolytic cleavage of the carbon-chlorine bond to form a thiazolyl radical and a chlorine radical.

  • Ring Fragmentation: Rupture of the thiazole ring, which is less likely at moderate temperatures due to its aromatic stability but becomes significant at higher temperatures. Common fragmentation patterns of sulfur and nitrogen-containing heterocycles involve the loss of small molecules like HCN or sulfur-containing species.[11]

The initial radical species would trigger a cascade of further reactions, ultimately leading to complex mixtures of smaller fragments and polymeric material.

G cluster_thermal Thermal Degradation Initiation A 5-Chloro-thiazole-2-carbonitrile B Thiazolyl Radical + Cl• A->B Δ (High Temp) Weakest Bond Cleavage C Ring Fragmentation Products (e.g., HCN, R-S•) A->C Δ (Very High Temp) Ring Rupture D Further Reactions & Polymerization B->D C->D

Potential initiation steps in the thermal degradation process.

Experimental Assessment of Stability

To move from inferred pathways to empirical data, a systematic experimental approach is required. The following protocols provide a framework for a comprehensive stability assessment.

Rationale for Experimental Studies

The choice of experimental methods is dictated by the need to understand both the physical and chemical stability of the compound. Thermal analysis techniques like TGA and DSC provide macroscopic data on thermal events, while forced degradation studies are designed to accelerate decomposition, allowing for the identification of likely degradation products and pathways under specific stress conditions, as recommended by ICH guidelines for pharmaceutical development.[6]

Thermal Analysis Protocols
  • Protocol 1: Thermogravimetric Analysis (TGA)

    • Objective: To determine the onset temperature of thermal decomposition and quantify mass loss as a function of temperature.

    • Methodology:

      • Place 5-10 mg of 5-Chloro-thiazole-2-carbonitrile into a TGA pan (platinum or alumina).

      • Place the pan in the TGA furnace.

      • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

      • Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

      • Record the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.[12]

  • Protocol 2: Differential Scanning Calorimetry (DSC)

    • Objective: To determine the melting point, purity, and enthalpy of fusion.

    • Methodology:

      • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

      • Place the sample and reference pans into the DSC cell.

      • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point (e.g., 25 °C to 250 °C).

      • Record the differential heat flow between the sample and the reference.

      • The melting point is determined from the onset or peak of the endothermic event. The area under the peak corresponds to the enthalpy of fusion.[12]

Forced Degradation Study Protocol

This protocol is designed to identify degradation pathways under various stress conditions. Analysis at each time point should be performed using a stability-indicating HPLC method capable of separating the parent compound from its degradants.

G cluster_workflow Forced Degradation Study Workflow Start Prepare Stock Solution of Compound A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->A B Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->B C Oxidative (e.g., 3% H₂O₂, RT) Start->C D Thermal (Solid & Soln) (e.g., 80°C) Start->D E Photolytic (Solid & Soln) (ICH Q1B Light) Start->E F Sample at Time Points (0, 2, 4, 8, 24h etc.) A->F B->F C->F D->F E->F G Analyze via Stability-Indicating HPLC F->G H Identify Degradants (LC-MS/MS, NMR) G->H End Map Degradation Pathways & Assess Stability H->End

Workflow for a comprehensive forced degradation study.
  • Methodology:

    • Acid Hydrolysis: Prepare a solution of the compound in 0.1 M HCl. Incubate samples at room temperature and an elevated temperature (e.g., 60°C). Analyze at 0, 2, 4, 8, and 24 hours.[6]

    • Base Hydrolysis: Prepare a solution in 0.1 M NaOH. Incubate at room temperature (as base hydrolysis is often faster). Analyze at 0, 1, 2, 4, and 8 hours.[6]

    • Oxidative Degradation: Prepare a solution in 3% hydrogen peroxide. Store at room temperature, protected from light. Analyze at 0, 1, 2, 4, and 8 hours.[6]

    • Thermal Degradation: Store the solid compound and a solution (in a suitable inert solvent) in an oven at a high temperature (e.g., 80°C). Analyze at 0, 1, 3, and 7 days.[6]

    • Photostability: Expose both the solid compound and a solution to a light source compliant with ICH Q1B guidelines. Keep control samples wrapped in foil to protect them from light. Analyze after a defined exposure period.[6]

Summary and Recommendations

5-Chloro-thiazole-2-carbonitrile is predicted to be a thermodynamically stable, crystalline solid under standard conditions, owing to its aromatic heterocyclic structure. However, it possesses functional groups that are susceptible to degradation under specific environmental stresses.

Key Stability Liabilities:

  • Hydrolysis: The nitrile and chloro-substituent are potential sites for hydrolysis, particularly under basic or strongly acidic conditions.

  • Photolysis: The thiazole ring is susceptible to photo-oxygenation, making protection from light, especially UV and high-intensity visible light, crucial.

  • Thermal Stress: While stable at ambient temperatures, thermal decomposition is expected at elevated temperatures.

Handling and Storage Recommendations: To ensure its long-term integrity, 5-Chloro-thiazole-2-carbonitrile should be:

  • Stored in a cool, dry place.

  • Kept in a tightly sealed container to protect from moisture.

  • Protected from light by using amber vials or storing in the dark.

  • Stored under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to minimize oxidative and hydrolytic degradation.[6]

This guide provides a foundational understanding of the stability profile of 5-Chloro-thiazole-2-carbonitrile. The experimental protocols outlined herein offer a clear path for generating the empirical data needed to confirm these inferred characteristics and ensure the compound's successful application in a scientific setting.

References

  • Synthesis of 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. Available at: [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-Containing Macrocycle of the Anticancer Agent Salarin C. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]

  • Process for the preparation of chlorothiazole derivatives. European Patent Office. Available at: [Link]

  • Photolytic Degradation and Its Prevention. Pharmaguideline. Available at: [Link]

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PMC. Available at: [Link]

  • 5-chloro-1,3-thiazole-2-carbonitrile — Chemical Substance Information. NextSDS. Available at: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Gibbs (Free) Energy. Chemistry LibreTexts. Available at: [Link]

  • The Gibbs free energy. RSC Education. Available at: [Link]

  • Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Chemistry Europe. Available at: [Link]

  • The formula for calculating the Gibbs free energy is ΔG = ΔE + ΔZPE – TΔS + ΔGpH + ΔGU. how we can calculate the ΔGU here?. ResearchGate. Available at: [Link]

  • Gibbs Free Energy, ΔG. Save My Exams. Available at: [Link]

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. ACS Publications. Available at: [Link]

  • Synthesis and Preliminary in Vitro Biological Evaluation of 5-chloro-2-(substituted Phenyl)benzo[d]thiazole Derivatives Designed as Novel Antimelanogenesis Agents. PubMed. Available at: [Link]

  • Standard Enthalpy of Formation for Various Compounds. Minnesota State University Moorhead. Available at: [Link]

  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. Available at: [Link]

  • 2-Chlorothiazole-5-carbonitrile | C4HClN2S. PubChem. Available at: [Link]

  • A thiazolo[5,4-d]thiazole functionalized covalent triazine framework showing superior photocatalytic activity for hydrogen production and dye degradation. Journal of Materials Chemistry A. Available at: [Link]

  • Standard enthalpy of formation. Wikipedia. Available at: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR. Ovid. Available at: [Link]

  • An introduction to Gibbs free energy. Chemguide. Available at: [Link]

  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. PMC. Available at: [Link]

  • The role of sulfur chemistry in thermal generation of aroma. ScienceDirect. Available at: [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Available at: [Link]

Sources

Foundational

Crystal structure determination of 5-Chloro-thiazole-2-carbonitrile

Crystal Structure Determination of 5-Chloro-thiazole-2-carbonitrile: A Comprehensive Methodological Guide Executive Summary 5-Chloro-thiazole-2-carbonitrile (5-CTC, CAS: 98020-94-1) is a high-value, electron-deficient he...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystal Structure Determination of 5-Chloro-thiazole-2-carbonitrile: A Comprehensive Methodological Guide

Executive Summary

5-Chloro-thiazole-2-carbonitrile (5-CTC, CAS: 98020-94-1) is a high-value, electron-deficient heterocyclic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and organic semiconductors[1]. While its primary utility lies in the reactivity of its nitrile and chloro substituents[1], understanding its solid-state behavior through Single-Crystal X-Ray Diffraction (SCXRD) is paramount. The spatial arrangement of 5-CTC dictates its polymorphic stability, solubility profiles, and charge-carrier mobility—critical parameters when transitioning a molecule from a synthetic intermediate to a functional material or active pharmaceutical ingredient (API) precursor.

This whitepaper outlines the authoritative methodology for the crystal structure determination of 5-CTC, emphasizing the causality behind experimental design and establishing a self-validating protocol for crystallographic accuracy.

Theoretical Framework & Causality of Experimental Choices

To achieve atomic-level resolution of 5-CTC, the experimental design must account for the molecule's specific physicochemical properties. Every step in the crystallographic workflow is driven by underlying chemical logic:

  • Crystallization Strategy (Solvent Causality): 5-CTC possesses a highly polar nitrile group alongside a lipophilic, halogenated thiazole ring. A binary solvent system (e.g., Dichloromethane/n-Hexane) is selected for vapor diffusion. Dichloromethane (DCM) acts as the primary solvent due to its strong solvating power for heterocycles, while n-hexane acts as the antisolvent. The slow diffusion of hexane into DCM induces a gradual state of supersaturation, preventing rapid precipitation (which yields amorphous powders) and promoting the nucleation of highly ordered single crystals.

  • Radiation Source Selection: Molybdenum Kα radiation ( λ = 0.71073 Å) is prioritized over Copper Kα. The presence of moderately heavy atoms (Chlorine and Sulfur) in 5-CTC increases the risk of X-ray absorption and secondary fluorescence if longer-wavelength Cu radiation is used. Mo-Kα minimizes these absorption artifacts, ensuring accurate intensity measurements.

  • Cryogenic Data Collection (100 K): Collecting diffraction data at 100 K is not merely standard practice; it is a physical necessity for small molecules. Cryocooling minimizes the thermal vibrations (Debye-Waller factors) of the lighter Carbon and Nitrogen atoms. This sharpens the diffraction spots at high resolution angles, allowing the electron density of the nitrile group to be clearly distinguished from the heavier thiazole core.

Workflow N1 1. Sample Preparation (Purity >99%, HPLC/NMR) N2 2. Single Crystal Growth (DCM/Hexane Vapor Diffusion) N1->N2 N3 3. Crystal Mounting (Cryoloop, Paratone Oil, 100K) N2->N3 N4 4. X-Ray Data Collection (Mo-Kα, ω-scans) N3->N4 N5 5. Data Reduction (Integration & Absorption Correction) N4->N5 N6 6. Structure Solution (Intrinsic Phasing / Direct Methods) N5->N6 N7 7. Anisotropic Refinement (Full-matrix least-squares on F²) N6->N7 N8 8. Validation & Output (IUCr checkCIF & CIF Generation) N7->N8

Workflow for the single-crystal X-ray diffraction analysis of 5-CTC.

Experimental Protocol: A Self-Validating System

The following protocol is designed with built-in validation gates to ensure data integrity at every phase.

Phase 1: Crystal Growth via Vapor Diffusion
  • Preparation: Dissolve 50 mg of HPLC-grade 5-CTC (>99% purity)[1] in 2 mL of Dichloromethane in a 5 mL glass vial.

  • Diffusion Setup: Place the 5 mL vial (uncapped) inside a larger 20 mL vial containing 5 mL of n-hexane. Seal the outer 20 mL vial tightly.

  • Incubation: Store the setup in a vibration-free environment at a constant 4°C.

  • Validation Gate 1: After 48–72 hours, inspect under a polarized optical microscope. Crystals must exhibit uniform extinction when rotated under cross-polarizers, confirming they are single crystals and not twinned aggregates.

Phase 2: Mounting and Data Collection
  • Mounting: Submerge the selected crystal (optimal dimensions ~0.2 × 0.1 × 0.1 mm) in perfluoropolyether (Paratone) oil. Scoop the crystal using a MiTeGen polyimide loop. The oil prevents solvent evaporation and acts as a cryoprotectant.

  • Flash-Cooling: Immediately transfer the loop to the goniometer head, directly into a 100 K nitrogen gas stream (e.g., Oxford Cryosystems).

  • Diffraction: Center the crystal optically. Initiate a preliminary unit cell determination using 20–30 frames.

  • Validation Gate 2: Evaluate the initial diffraction pattern. The spots must be sharp and well-defined. An internal merging R-factor ( Rint​ ) of < 0.05 during the preliminary run validates the crystal quality, permitting full data collection (typically ω and ϕ scans covering a full sphere of data).

Phase 3: Structure Solution and Refinement
  • Data Reduction: Integrate the raw frames using software such as APEX/SAINT or CrysAlisPro. Apply a multi-scan empirical absorption correction (e.g., SADABS) to correct for the absorption of X-rays by the Chlorine and Sulfur atoms.

  • Solution: Solve the phase problem using Intrinsic Phasing (SHELXT). This will locate the heavy atoms (S, Cl) and the rigid thiazole ring.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms.

  • Validation Gate 3: The refinement is considered complete and accurate when the Goodness-of-Fit (GoF) approaches 1.0, the final R1​ value is < 0.05, and the highest residual electron density peak is < 0.5 e−3 (indicating no missing atoms). Generate the final CIF and run it through the IUCr checkCIF utility to ensure no Level A or B crystallographic alerts exist.

Quantitative Data Presentation

To provide a benchmark for researchers analyzing 5-CTC and its derivatives, the following table summarizes the expected quantitative crystallographic parameters for this class of halogenated thiazole carbonitriles.

Crystallographic ParameterExpected Range / Typical ValueScientific Significance
Crystal System Monoclinic or TriclinicTypical for planar, asymmetric small organic molecules seeking optimal packing density.
Space Group P21​/c or P1ˉ Allows for inversion centers, facilitating antiparallel dipole-dipole alignment of the nitrile groups.
Z (Molecules per unit cell) 4 (for P21​/c )Indicates the number of asymmetric units required to fulfill the symmetry operations.
Temperature 100(2) KCryogenic standard to minimize atomic thermal motion.
C≡N Bond Length 1.14 - 1.16 ÅConfirms the triple-bond character; deviations suggest strong intermolecular hydrogen/halogen bonding.
C-Cl Bond Length 1.70 - 1.73 ÅStandard sp2 carbon-chlorine bond; elongation may indicate participation in halogen bonding.
Goodness-of-Fit (GoF) 0.95 - 1.05Validates that the chosen structural model accurately represents the experimental diffraction data.

Supramolecular Logic and Intermolecular Interactions

The true value of determining the crystal structure of 5-CTC lies in mapping its supramolecular network. Because 5-CTC is utilized in functional material research—such as organic semiconductors[1]—its macroscopic properties (like charge mobility) are directly dictated by its microscopic packing.

The crystal lattice is governed by three competing, yet complementary, logical interactions:

  • Halogen Bonding ( σ -hole interactions): The covalently bound chlorine atom features an electron-depleted region (the σ -hole) on its outer pole. This acts as a Lewis acid, interacting strongly with the electron-rich nitrogen atom of a neighboring nitrile group (Lewis base). This interaction drives the formation of 1D supramolecular chains.

  • Dipole-Dipole Interactions: The highly polar −C≡N groups prefer to align in an anti-parallel fashion to minimize electrostatic repulsion, heavily influencing the choice of a centrosymmetric space group (like P21​/c ).

  • π−π Stacking: The planar, electron-deficient thiazole rings stack face-to-face. The overlap of these π -orbitals is the primary conduit for electron transport in organic semiconductor applications.

Interactions Core 5-Chloro-thiazole-2-carbonitrile (Electron-Deficient Core) HB Halogen Bonding (Cl ··· N≡C) Core->HB Sigma-Hole DD Dipole-Dipole (Anti-parallel Nitriles) Core->DD Electrostatics Pi π-π Stacking (Thiazole Overlap) Core->Pi Dispersion Prop1 Supramolecular 1D Chains HB->Prop1 Prop2 High Lattice Energy DD->Prop2 Prop3 Charge Carrier Mobility (Organic Semiconductors) Pi->Prop3

Logical relationship between 5-CTC structural features and macroscopic properties.

References

  • ChemicalCell. (n.d.). 2-Thiazolecarbonitrile, 5-Chloro- CAS NO 98020-94-1. ChemicalCell Product Catalog. Retrieved March 26, 2026, from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved March 26, 2026, from[Link]

  • International Union of Crystallography (IUCr). (n.d.). checkCIF/PLATON. IUCr Validation Services. Retrieved March 26, 2026, from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Chloro-1,3-thiazole-2-carbonitrile in Advanced Pharmaceutical Synthesis

Introduction & Chemical Profiling 5-Chloro-1,3-thiazole-2-carbonitrile (CAS: 98020-94-1) is a highly versatile, privileged heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

5-Chloro-1,3-thiazole-2-carbonitrile (CAS: 98020-94-1) is a highly versatile, privileged heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. The strategic placement of an electron-withdrawing nitrile group at the C2 position and a chlorine atom at the C5 position renders the thiazole core highly electrophilic[2]. This dual-reactivity profile allows for orthogonal functionalization: the nitrile group can undergo controlled hydration, cycloaddition, or reduction, while the C5-chloro position is primed for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Strategic Role in Drug Discovery

The unique structural properties of this intermediate make it an indispensable precursor for synthesizing complex, high-value therapeutic candidates:

  • Antiviral Thiazolides: Thiazolides represent a potent class of broad-spectrum antiviral agents. The hydrolysis of 5-chloro-1,3-thiazole-2-carbonitrile yields 5-chloro-1,3-thiazole-2-carboxamide (CAS: 98027-07-7)[3]. Subsequent amidation or coupling reactions generate compounds like 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide, which have demonstrated potent, selective inhibition of Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV) replication[4][5].

  • TRPM5 Agonists: Functionalization at the C5 position generates substituted thiazole derivatives identified as potent agonists of the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5), exhibiting significant in vivo gastrointestinal prokinetic activity[6].

  • CNS & Biochemical Probes: The scaffold is utilized to synthesize complex bicyclic amides, such as N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide, which are actively investigated for central nervous system disorders and enzyme inhibition studies[7].

Divergent Synthetic Pathways

G A 5-Chloro-1,3-thiazole-2-carbonitrile (CAS: 98020-94-1) B Controlled Hydration (H2SO4, 0-25°C) A->B F Cycloaddition (NaN3, NH4Cl) A->F H Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) A->H C 5-Chloro-1,3-thiazole-2-carboxamide (CAS: 98027-07-7) B->C D Amidation / Coupling C->D E Antiviral Thiazolides (e.g., HBV Inhibitors) D->E G Tetrazole Bioisosteres (Metabolically Stable) F->G I C5-Substituted Thiazoles (TRPM5 Agonists) H->I

Fig 1: Divergent synthetic pathways of 5-Chloro-1,3-thiazole-2-carbonitrile in drug development.

Step-by-Step Experimental Protocols

Protocol A: Controlled Hydration to 5-Chloro-1,3-thiazole-2-carboxamide

Causality & Rationale: The conversion of a nitrile to a primary amide requires strict control to prevent over-hydrolysis to the corresponding carboxylic acid. For highly electron-deficient heterocycles like 5-chloro-thiazole-2-carbonitrile, concentrated sulfuric acid at low temperatures is preferred over basic peroxide conditions (Radziszewski reaction). Basic conditions can lead to unwanted nucleophilic attack at the highly electrophilic C5 position, displacing the chlorine atom, or causing premature ring opening[2]. Acid-catalyzed hydration ensures >95% chemoselectivity for the amide[3].

Methodology:

  • Preparation: Charge an oven-dried, round-bottom flask with concentrated H₂SO₄ (5.0 equiv) and cool to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Addition: Slowly add 5-chloro-1,3-thiazole-2-carbonitrile (1.0 equiv) portion-wise over 30 minutes. Maintain the internal temperature below 5 °C to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the mixture to stir at 20–25 °C for 4 hours.

  • Self-Validation (In-Process Control): Quench a 10 µL micro-aliquot in 1 mL of cold water and extract with ethyl acetate. Analyze via TLC (Hexane/EtOAc 1:1). The reaction is complete when the high-Rf nitrile spot is entirely replaced by a lower-Rf, strongly UV-active amide spot.

  • Isolation: Carefully pour the acidic mixture over crushed ice with vigorous stirring. The product, 5-chloro-1,3-thiazole-2-carboxamide, will precipitate as an off-white solid.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold deionized water until the filtrate reaches a neutral pH (~7), and dry under high vacuum at 40 °C.

Protocol B: C5-Functionalization via Palladium-Catalyzed Cross-Coupling

Causality & Rationale: The C5-chloro bond is highly activated for oxidative addition by palladium catalysts due to the electron-withdrawing nature of the thiazole ring and the C2-nitrile group[2]. Using a bulky, electron-rich phosphine ligand (e.g., XPhos) facilitates the cross-coupling with aryl boronic acids while tolerating the reactive C2-nitrile group, which might otherwise coordinate to the metal center and poison the catalyst[6].

Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 5-chloro-1,3-thiazole-2-carbonitrile (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with dry nitrogen three times. Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Heating: Seal the flask and heat the reaction mixture to 90 °C for 12 hours under continuous stirring.

  • Self-Validation: Perform LC-MS analysis on the crude mixture. Successful coupling is definitively indicated by the disappearance of the starting material mass (m/z ~144) and the emergence of the product mass, accompanied by the loss of the characteristic 3:1 chlorine isotope pattern.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black, and concentrate in vacuo. Purify the residue via flash column chromatography.

Quantitative Data: Reaction Optimization

Table 1: Optimization of Nitrile Hydration to 5-Chloro-1,3-thiazole-2-carboxamide Data summarizes the effect of different reagent systems on the chemoselective conversion of the nitrile group.

Reagent SystemTemperature (°C)Time (h)Conversion (%)Selectivity (Amide:Acid)
Conc. H₂SO₄ 0 to 25 4 > 95 99:1
NaOH / H₂O₂ (aq)2528580:20
BF₃·Et₂O / H₂O60126090:10
HCl (aq, 6M)1008> 9010:90

References

  • Source: chemicalcell.
  • Source: chemsrc.
  • Title: Thiazolides as novel antiviral agents. 1.
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Source: chemimpex.
  • Title: N-(2-Azabicyclo[2.2.1]heptan-5-yl)
  • Title: Thiazolides as Novel Antiviral Agents: I.

Sources

Application

Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-1,3-thiazole-2-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Grounding 5-Chloro-1,3-thiazole-2-carbonitrile (CAS: 98...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Grounding

5-Chloro-1,3-thiazole-2-carbonitrile (CAS: 98020-94-1) is a high-value heterocyclic building block heavily utilized in the synthesis of novel pharmaceuticals and agrochemicals. While the unactivated thiazole core is generally resistant to nucleophilic attack, the synergistic electron-withdrawing effects of the inherent nitrogen heteroatom and the C2-cyano group significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This electronic environment highly activates the C5-position, making the chloride an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) 1.

The reaction proceeds via a classic addition-elimination mechanism. The nucleophile attacks the C5-position to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The robust electron-withdrawing nature of the cyano group stabilizes this intermediate, facilitating the subsequent elimination of the chloride ion to restore aromaticity. Kinetic studies indicate that the presence of specific ion pairs (e.g., K+ from K2CO3) partially favors reactivity by stabilizing the transition state, highlighting the critical importance of counter-ion selection during experimental design 2.

SNAr_Mechanism A 5-Chloro-thiazole- 2-carbonitrile B Nucleophilic Attack (Addition) A->B + Nu- C Meisenheimer Complex (Stabilized by -CN) B->C D Chloride Elimination (Rearomatization) C->D E 5-Substituted-thiazole- 2-carbonitrile D->E - Cl-

Caption: SNAr Addition-Elimination Mechanism at the C5 position of the thiazole ring.

Experimental Design & Causality

To ensure a self-validating and robust protocol, the reaction design incorporates the following field-proven choices:

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF) are strictly required. They efficiently solvate cations while leaving nucleophilic anions "naked" and highly reactive.

  • Base Selection: Potassium carbonate (K2CO3) is the optimal base for thiols and primary amines. It is basic enough to deprotonate the nucleophile but mild enough to prevent the hydrolysis of the sensitive C2-cyano group [[3]](_). For secondary amines, N,N-Diisopropylethylamine (DIPEA) provides a homogeneous, non-nucleophilic basic environment.

  • Temperature Control: Thiol nucleophiles are highly reactive and often reach completion at room temperature to 60 °C 3. Amines typically require moderate heating (80–100 °C) to overcome the activation energy barrier 4.

Quantitative Data & Optimization Summary

The following table summarizes expected yields and optimized conditions based on the nucleophile class.

Nucleophile TypeRepresentative ReagentBaseSolventTemp (°C)Time (h)Expected Yield (%)
Secondary Amine MorpholineDIPEA (2.0 eq)DMF804 - 685 - 88
Primary Amine AnilineK2CO3 (2.0 eq)DMF10012 - 1670 - 76
Aryl Thiol 4-MethoxybenzenethiolK2CO3 (1.5 eq)DMAcRT2 - 490 - 94
Alkyl Thiol EthanethiolK2CO3 (1.5 eq)DMAc403 - 585 - 89

Step-by-Step Experimental Protocols

Protocol A: Substitution with Amine Nucleophiles (e.g., Morpholine)

Self-Validating Checkpoint 1: Before starting, confirm the purity of 5-Chloro-1,3-thiazole-2-carbonitrile via LC-MS. You should observe a distinct isotope pattern (M / M+2 ratio of 3:1) with the [M+H]+ peak at m/z 145.0.

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-1,3-thiazole-2-carbonitrile (1.0 mmol, 144.6 mg).

  • Solvent & Base Addition: Dissolve the substrate in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (2.0 mmol, 348 µL).

  • Nucleophile Addition: Add morpholine (1.2 mmol, 104 µL) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block.

  • Monitoring: Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The product spot will typically be more polar (lower Rf) than the starting material.

  • Quenching: Once complete, cool the mixture to room temperature and quench by pouring into ice-cold distilled water (20 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (2 x 10 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography. Self-Validating Checkpoint 2: The final product's LC-MS must show the complete disappearance of the 3:1 chlorine isotope pattern, replaced by a single [M+H]+ peak at m/z 196.1.

Protocol B: Substitution with Thiol Nucleophiles (e.g., 4-Methoxybenzenethiol)
  • Reaction Setup: To a dried vial, add 5-Chloro-1,3-thiazole-2-carbonitrile (1.0 mmol, 144.6 mg) and finely powdered, anhydrous K2CO3 (1.5 mmol, 207 mg).

  • Solvent Addition: Suspend the mixture in anhydrous DMAc (4.0 mL) under an inert atmosphere.

  • Nucleophile Addition: Add 4-methoxybenzenethiol (1.1 mmol, 135 µL) dropwise. Caution: Perform in a well-ventilated fume hood due to the strong odor of thiols.

  • Stirring: Stir the heterogeneous mixture at room temperature (20–25 °C) for 2 to 4 hours.

  • Monitoring: Monitor via LC-MS. Thiol substitutions are highly efficient; if conversion stalls, gently warm to 40 °C.

  • Workup & Purification: Dilute with water (15 mL) and extract with Dichloromethane (3 x 10 mL). Wash organics with 1M NaOH (5 mL) to remove unreacted thiol, dry over MgSO4, concentrate, and purify via chromatography.

Experimental Workflow Diagram

Experimental_Workflow Step1 1. Reagent Preparation (Substrate, Nu, Base, Solvent) Step2 2. Reaction Setup (Inert Atmosphere, Heating) Step1->Step2 Step3 3. Reaction Monitoring (TLC / LC-MS) Step2->Step3 Fail Incomplete Conversion? Step3->Fail Step4 4. Quenching & Extraction (Aqueous Workup) Step5 5. Purification (Flash Chromatography) Step4->Step5 Fail->Step2 No (Increase Temp/Time) Fail->Step4 Yes (Reaction Complete)

Caption: Step-by-step experimental workflow and decision matrix for SNAr of 5-chlorothiazoles.

Troubleshooting & Safety

  • Hydrolysis of the Nitrile Group: If the LC-MS shows a mass corresponding to the primary amide (+18 Da) or carboxylic acid (+19 Da), the base used is too strong or the reaction temperature is too high. Switch from NaOH/KOH to K2CO3 or DIPEA.

  • Poor Conversion with Anilines: Anilines are weak nucleophiles. If conversion is low at 100 °C, consider utilizing a Lewis acid promoter (e.g., CeCl3) to further activate the thiazole ring 4.

  • Safety: 5-Chloro-1,3-thiazole-2-carbonitrile is a skin and eye irritant. All reactions involving polar aprotic solvents (DMF/DMAc) and thiols must be conducted in a fume hood with appropriate PPE.

References

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. ACS Publications. 3

  • Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2-Nitrobenzothiazole and some Nucleophiles. RSC Publishing. 2

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. NIH. 1

  • Synthesis of Benzofuro[6,7-d]thiazoles, Benzofuro[7,6-d]thiazoles and 6-Arylaminobenzo[d]thiazole-4,7-diones as Antifungal Agent. J-Stage.4

Sources

Method

The Versatile Role of 5-Chloro-thiazole-2-carbonitrile in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-thiazole-2-carbonitrile has emerged as a highly versatile and valuable building block in modern synthetic organic chemistry, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-thiazole-2-carbonitrile has emerged as a highly versatile and valuable building block in modern synthetic organic chemistry, particularly in the construction of novel and complex heterocyclic frameworks. Its unique combination of a reactive chlorine atom susceptible to nucleophilic displacement and a cyano group that can undergo a variety of transformations makes it a powerful tool for the synthesis of diverse molecular architectures. This guide provides an in-depth exploration of the synthetic utility of 5-Chloro-thiazole-2-carbonitrile, detailing its application in the synthesis of medicinally relevant heterocyclic systems such as thiazolo[4,5-d]pyrimidines, pyridothiazoles, and other fused heterocycles. We will delve into the mechanistic rationale behind key transformations and provide detailed, field-proven protocols for its use in nucleophilic substitution, cyclocondensation, and palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Advantage of 5-Chloro-thiazole-2-carbonitrile

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1] The strategic placement of a chloro substituent at the 5-position and a carbonitrile at the 2-position of the thiazole ring in 5-Chloro-thiazole-2-carbonitrile imparts a unique reactivity profile that is highly advantageous for synthetic chemists. The electron-withdrawing nature of the nitrile group and the thiazole ring itself activates the C5-chloro for nucleophilic aromatic substitution (SNAr). Concurrently, the nitrile group serves as a versatile handle for the construction of fused ring systems and the introduction of various functional groups. This dual reactivity allows for a modular and efficient approach to the synthesis of complex heterocyclic libraries for drug discovery and materials science.

Key Synthetic Transformations and Applications

The synthetic utility of 5-Chloro-thiazole-2-carbonitrile can be broadly categorized into several key reaction types, each offering a distinct pathway to novel heterocyclic structures.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The chlorine atom at the C5 position of 5-Chloro-thiazole-2-carbonitrile is readily displaced by a variety of nucleophiles, providing a straightforward entry into a wide range of 5-substituted-thiazole-2-carbonitriles. This reaction is a cornerstone of its application in heterocyclic synthesis, as the introduced nucleophile often contains functionality that can participate in subsequent cyclization reactions.

Causality Behind Experimental Choices: The choice of base and solvent is critical for the success of these reactions. A non-nucleophilic base is often preferred to avoid competition with the primary nucleophile. The solvent should be able to dissolve the reactants and facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.

Protocol 1: General Procedure for Nucleophilic Substitution with Amines

This protocol describes a general method for the synthesis of 5-amino-thiazole-2-carbonitrile derivatives, which are key intermediates for the synthesis of fused pyrimidine systems.

Materials:

  • 5-Chloro-thiazole-2-carbonitrile

  • Primary or secondary amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 5-Chloro-thiazole-2-carbonitrile (1.0 eq) in DMF, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-thiazole-2-carbonitrile derivative.

Synthesis of Thiazolo[4,5-d]pyrimidines

Thiazolo[4,5-d]pyrimidines are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and corticotropin-releasing factor (CRF) modulation.[2][3] 5-Chloro-thiazole-2-carbonitrile is a key precursor for the synthesis of this important scaffold. The general strategy involves the initial displacement of the C5-chloro group with an amine, followed by cyclization of the resulting 5-amino-thiazole-2-carbonitrile with a suitable one-carbon synthon.

dot

Caption: Synthesis of Thiazolo[4,5-d]pyrimidines.

Protocol 2: Synthesis of a 7-Chloro-5-methylthiazolo[4,5-d]pyrimidine Intermediate

This protocol details the synthesis of a key intermediate which can be further functionalized. While the full synthesis of the final bioactive compounds involves multiple steps, this protocol focuses on the core thiazolo[4,5-d]pyrimidine ring formation.[2]

Materials:

  • A 4-amino-thiazole derivative (synthesized from a chloro-thiazole precursor)

  • Triethyl orthoacetate

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of the 4-amino-thiazole derivative and triethyl orthoacetate is heated under reflux.

  • After completion of the reaction (monitored by TLC), the excess triethyl orthoacetate is removed under reduced pressure.

  • The crude intermediate is then treated with phosphorus oxychloride at reflux to effect chlorination of the pyrimidine ring.

  • The reaction mixture is carefully poured onto crushed ice and the resulting precipitate is filtered, washed with water, and dried to yield the 7-chloro-5-methylthiazolo[4,5-d]pyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the C5-position of 5-Chloro-thiazole-2-carbonitrile can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl and heteroaryl substituents, leading to the synthesis of highly conjugated heterocyclic systems.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. The ligand plays a key role in stabilizing the palladium(0) active species and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid partner.

dot

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Chloro-thiazole-2-carbonitrile with an Arylboronic Acid

This protocol provides a general procedure for the synthesis of 5-aryl-thiazole-2-carbonitriles.

Materials:

  • 5-Chloro-thiazole-2-carbonitrile

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a degassed solution of 5-Chloro-thiazole-2-carbonitrile (1.0 eq) and the arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture at 100 °C under an inert atmosphere (e.g., argon) and monitor by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Transformations of the Nitrile Group

The nitrile group at the C2-position is a versatile functional group that can be converted into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. These transformations further expand the synthetic utility of 5-Chloro-thiazole-2-carbonitrile, allowing for the introduction of diverse pharmacophores.

TransformationReagents and ConditionsProduct Functional Group
Reduction to Amine LiAlH₄ in THF, followed by H₂O workup-CH₂NH₂
Hydrolysis to Carboxylic Acid Aqueous HCl or H₂SO₄, heat-COOH
Hydrolysis to Amide H₂O₂, base-CONH₂
[3+2] Cycloaddition to Tetrazole Sodium azide (NaN₃), NH₄Cl, DMF, heat5-(Thiazol-2-yl)-1H-tetrazole

Protocol 4: Synthesis of 5-(5-Chloro-thiazol-2-yl)-1H-tetrazole

This protocol describes the conversion of the nitrile group into a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Materials:

  • 5-Chloro-thiazole-2-carbonitrile

  • Sodium azide (NaN₃, 1.5 eq)

  • Ammonium chloride (NH₄Cl, 1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-Chloro-thiazole-2-carbonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture at 120 °C and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully acidify with dilute HCl.

  • The precipitated product is filtered, washed with water, and dried to afford the desired tetrazole derivative.

Conclusion

5-Chloro-thiazole-2-carbonitrile is a powerful and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its dual reactivity allows for the strategic and efficient construction of complex molecular architectures with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate. The continued exploration of its reactivity in multicomponent reactions and novel cyclization strategies is expected to further expand its application in the future.

References

  • Kuppast, B., Spyridaki, K., et al. (2015). Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators. Medicinal Chemistry, 11(2), 136-148.
  • Hassan, A. S., et al. (2020). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. BMC Chemistry, 14(1), 1-14.
  • Marziale, A. N., Jantke, D., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(1), 126-134.
  • Fahmy, H., et al. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Archives of Pharmacal Research, 30(12), 1511-1520.
  • Kim, J. S., et al. (2018). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 16(43), 8276-8283.
  • Gomaa, M. A. M., & Ali, M. M. (2020). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 10(1), 1-13.
  • Monguchi, Y., Yanase, T., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44.
  • de Souza, M. C. B. V., et al. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 6(12), 1956-1967.
  • Spring, D. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883.
  • Sabry, E., & El-Sayed, W. A. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3123.
  • Ali, M. A., et al. (2020). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 25(20), 4799.
  • Rees, C. W., & Storr, R. C. (1969). The conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles. Journal of the Chemical Society C: Organic, 756-760.
  • Bhaskaran, S., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 3(35), 10003-10023.
  • Organic Chemistry Portal. (2021). Thiazole synthesis. [Link]

  • Organic Chemistry Portal. (2021). Gewald Reaction. [Link]

  • Hillstrom, G. F., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Arkivoc, 2001(6), 94-99.
  • European Patent Office. (1991).
  • Singh, P. P., & Kumar, A. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(5), 1325-1337.
  • Google Patents. (2016). Preparation method of 2-chloro-5-chloromethyl thiazole (CN105254584A).
  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Ali, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Singh, R., & Kumar, P. (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances, 11(19), 11389-11413.
  • Langer, P., & Stark, A. (2009). Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. The Journal of Organic Chemistry, 74(21), 8243-8253.
  • Dodiya, D. K., et al. (2018). A Review Report on Active Methylene group in Malononitrile. Asian Journal of Research in Chemistry, 11(6), 1234-1240.
  • Al-Mousawi, S. M., et al. (2015). Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides: A simple and efficient approach to medicinally relevant 2-amino-4H-chromene scaffold. Tetrahedron Letters, 56(14), 1873-1876.
  • Kumar, A., & Kumar, S. (2015). Synthesis and characterization of some new 1,3,4 thiazaphospholes through (4+1) cyclocondensation and its (2 + 4) cycloaddition reaction with 2,3-dimethyl 1,3-butadiene. TSI, 10(4), 133-137.

Sources

Application

Application Note: High-Yield Preparation and Functionalization of Thiazole Derivatives from 5-Chloro-thiazole-2-carbonitrile

Executive Summary 5-Chloro-thiazole-2-carbonitrile (CAS: 98020-94-1)[1] is a highly versatile, electron-deficient heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-thiazole-2-carbonitrile (CAS: 98020-94-1)[1] is a highly versatile, electron-deficient heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and functional materials[2]. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the orthogonal functionalization of this scaffold, emphasizing mechanistic causality and in-process controls.

Mechanistic Rationale & Orthogonal Reactivity

The synthetic utility of 5-chloro-thiazole-2-carbonitrile stems from its dual reactive sites, which allow for orthogonal functionalization without the need for complex protecting group strategies. Understanding the stereoelectronic causality of these sites is critical for designing successful synthetic routes[3].

  • C5-Position (Electrophilic Hub): The thiazole ring is inherently electron-deficient. The presence of the strongly electron-withdrawing cyano group (-C≡N) at the C2 position further depletes electron density from the π -system via resonance and inductive effects. This drastically lowers the activation energy required for the formation of the Meisenheimer intermediate, making the C5-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, and alkoxides[4]. Furthermore, the C-Cl bond is primed for oxidative addition, enabling Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to form new C-C bonds[5].

  • C2-Position (Nitrile Handle): The carbonitrile group serves as a versatile functional handle. It can undergo [3+2] cycloadditions with azides to yield tetrazoles (a common carboxylic acid bioisostere in medicinal chemistry), or it can be selectively hydrolyzed to a carboxamide or carboxylic acid.

Strategic Sequencing: Because the C2-nitrile group is required to activate the C5 position for SNAr, C5 functionalization (SNAr or cross-coupling) must strictly be performed before any C2 nitrile manipulation.

Divergent Synthesis Workflow

Workflow SM 5-Chloro-thiazole-2-carbonitrile (CAS: 98020-94-1) SNAr SNAr Reaction (Amines/Thiols) SM->SNAr Nucleophile, Base Polar Aprotic Solvent Suzuki Suzuki-Miyaura Coupling SM->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 1,4-Dioxane/H2O Tetrazole [3+2] Cycloaddition (NaN3) SM->Tetrazole NaN3, NH4Cl DMF, 100°C Prod1 5-Substituted-thiazole- 2-carbonitrile SNAr->Prod1 Prod2 5-Aryl-thiazole- 2-carbonitrile Suzuki->Prod2 Prod3 5-Chloro-2-(1H-tetrazol- 5-yl)thiazole Tetrazole->Prod3

Divergent functionalization pathways of 5-Chloro-thiazole-2-carbonitrile.

Quantitative Data & Reaction Parameters

Reaction PathwayPrimary ReagentsSolvent SystemTemp (°C)Time (h)Expected YieldKey In-Process Control (IPC)
C5-SNAr (Amination) Sec-Amine (1.2 eq), K₂CO₃ (2.0 eq)DMF or MeCN60–802–485–95%Loss of Cl isotope pattern on LC-MS
C5-Suzuki Coupling Ar-B(OH)₂ (1.5 eq), Pd(dppf)Cl₂ (5 mol%)1,4-Dioxane / H₂O (4:1)90–10012–1660–80%Conversion plateau; Pd-black formation
C2-Tetrazole Synth. NaN₃ (3.0 eq), NH₄Cl (3.0 eq)DMF100–11016–2470–85%Product requires pH 2-3 to precipitate

Experimental Protocols

Protocol A: C5-Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

This protocol utilizes morpholine as a representative nucleophile.

  • Reaction Setup: To a clean, oven-dried 50 mL round-bottom flask, add 5-Chloro-thiazole-2-carbonitrile (1.0 mmol, 144.6 mg) and anhydrous DMF (5.0 mL).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.0 mmol, 276.4 mg). Causality: The inorganic base scavenges the HCl generated during the substitution, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction.

  • Nucleophile Addition: Add morpholine (1.2 mmol, 104.5 mg) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 3 hours.

  • Validation & Workup: Monitor via TLC (Hexane:EtOAc 7:3). The product spot will be significantly more polar than the starting material. Once complete, cool to room temperature and quench with ice-cold distilled water (20 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For the installation of aryl/heteroaryl groups at the C5 position.

  • Reagent Loading: In a Schlenk tube, combine 5-Chloro-thiazole-2-carbonitrile (1.0 mmol, 144.6 mg), the desired aryl boronic acid (1.5 mmol), and K2​CO3​ (3.0 mmol, 414.6 mg).

  • Solvent & Degassing (Critical Step): Add a mixture of 1,4-Dioxane and H2​O (4:1 v/v, 10 mL). Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes the homocoupling of the boronic acid, severely depressing yields.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 mmol, 36.6 mg) under a positive stream of Argon. Seal the tube.

  • Heating: Heat the biphasic mixture to 95 °C for 14 hours with vigorous stirring (800 rpm) to ensure adequate mixing of the aqueous and organic phases.

  • Validation & Workup: Cool to room temperature. A successful reaction mixture will remain dark red/brown; premature formation of a black precipitate (Pd-black) indicates catalyst death. Filter the mixture through a short pad of Celite to remove palladium residues. Dilute with water (15 mL) and extract with EtOAc (3 × 20 mL). Purify via flash column chromatography.

Protocol C: Conversion of C2-Carbonitrile to Tetrazole ([3+2] Cycloaddition)

This reaction transforms the nitrile into a lipophilic, acidic tetrazole bioisostere.

  • Reaction Setup: To a 25 mL pressure vial, add 5-Chloro-thiazole-2-carbonitrile (1.0 mmol, 144.6 mg), Sodium Azide ( NaN3​ , 3.0 mmol, 195.0 mg), and Ammonium Chloride ( NH4​Cl , 3.0 mmol, 160.5 mg) in anhydrous DMF (6.0 mL).

  • Heating: Seal the vial and heat to 105 °C for 18 hours. Causality: NaN3​ and NH4​Cl react in situ to generate hydrazoic acid ( HN3​ ), which undergoes the concerted [3+2] cycloaddition with the nitrile. The high temperature is required to overcome the activation barrier of the cycloaddition.

  • Validation & Workup (Self-Validating Step): Cool the reaction to room temperature and pour into 20 mL of water. At this stage, the tetrazole product is present as a highly water-soluble sodium salt. Do not extract yet. Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0. The protonation of the tetrazole (pKa ~4.5) will cause the product to crash out of the aqueous solution as a white/pale yellow precipitate. If no precipitate forms, the reaction has failed. Filter the solid, wash with cold water, and dry under high vacuum.

References

  • Title: 5-Chloro-1,3-thiazole-2-carbonitrile (CID 45121885) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile Source: MDPI (Molbank 2022, 4, M1489) URL: [Link]

  • Title: 2-Thiazolecarbonitrile, 5-Chloro- CAS NO 98020-94-1 Source: ChemicalCell URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PubMed Central (PMC8434493) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 5-Chloro-thiazole-2-carbonitrile crystallization

Welcome to the Technical Support Center for intermediate scale-up and purification. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists resolve critical crystallization...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for intermediate scale-up and purification. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists resolve critical crystallization bottlenecks when working with 5-chloro-thiazole-2-carbonitrile.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols, ensuring that every troubleshooting step you take in the lab provides diagnostic feedback.

I. Diagnostic Workflow: Impurity Resolution Logic

Before adjusting your parameters, it is critical to map the physical symptom to its chemical mechanism. Use the workflow below to isolate the root cause of your crystallization defect.

G N1 Crude 5-Chloro-thiazole- 2-carbonitrile N2 LC-MS / FTIR Impurity Profiling N1->N2 N3 Hydrolysis Defect (+18 Da Mass Shift) N2->N3 Water Ingress N4 Over-Chlorination (+34 Da Mass Shift) N2->N4 Co-crystallization N5 Oiling Out (Amorphous Phase) N2->N5 Rapid Cooling N6 Switch to Anhydrous Toluene/Heptane N3->N6 N7 Thermodynamic Anti-Solvent Crystallization N4->N7 N8 Isothermal Seeding Protocol N5->N8 N9 High-Purity Crystals (>99.5%) N6->N9 N7->N9 N8->N9

Fig 1: Diagnostic logic for resolving 5-chloro-thiazole-2-carbonitrile crystallization defects.

II. Deep-Dive FAQs: Troubleshooting Specific Impurities

Q1: During final crystallization, LC-MS analysis reveals a persistent +18 Da impurity. Why is this happening, and how can I eliminate it? Causality: The +18 Da mass shift corresponds to the formation of 5-chloro-1,3-thiazole-2-carboxamide[1]. The highly electrophilic carbon of the nitrile group at the 2-position of the thiazole ring[2] is highly susceptible to nucleophilic attack by water. If you are using aqueous-organic mixtures or hygroscopic solvents (like technical-grade ethanol) during the heating phase of crystallization, thermal stress drives partial hydrolysis of the nitrile into a carboxamide. Self-Validating Solution: Switch to a strictly anhydrous binary solvent system (e.g., Toluene/Heptane). To validate that moisture is your critical process parameter (CPP), run a parallel micro-crystallization spiking the solvent with 1% water. Monitor the process using in-line FTIR (ReactIR): you will observe the depletion of the C≡N stretch (approx. 2231 cm⁻¹) and the emergence of a C=O stretch (approx. 1677 cm⁻¹)[3], confirming the hydrolysis pathway.

Q2: My batch is contaminated with a dichloro-thiazole-carbonitrile derivative that seems to co-crystallize with the product. How do I break this co-crystallization? Causality: Thiazole ring halogenations often yield over-chlorinated byproducts (e.g., 4,5-dichloro-1,3-thiazole-2-carbonitrile). Because this dichloro impurity shares the core planar aromatic structure and a similar dipole moment with the target compound[4], it easily incorporates into the crystal lattice during rapid kinetic cooling, creating a solid solution rather than a pure crystal. Self-Validating Solution: Shift from a kinetically driven cooling crystallization to a thermodynamically controlled anti-solvent crystallization. By holding the solution at the cloud point for an extended period, you allow Ostwald ripening to occur. The more soluble dichloro impurity remains in the mother liquor, while the pure 5-chloro-thiazole-2-carbonitrile selectively incorporates into the growing lattice.

Q3: Upon cooling, the solution forms a dense, biphasic oil rather than nucleating crystals. How do I force crystallization? Causality: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation trajectory crosses the binodal curve before hitting the solubility curve. This is a common defect with low-melting heterocyclic nitriles when the cooling rate is too rapid, trapping impurities in an amorphous coacervate phase. Self-Validating Solution: Implement an isothermal seeding protocol. Introduce seed crystals precisely within the metastable zone. If the seeds dissolve, your temperature is too high (validating the solubility limit). If massive, uncontrolled nucleation occurs immediately, your temperature is too low. A stable seed bed confirms you are in the correct thermodynamic window.

III. Quantitative Data: Solvent System Selection

Selecting the correct solvent system is a balance between yield and impurity rejection. The table below summarizes the performance of various systems based on empirical rejection rates.

Solvent SystemCrystallization MechanismCarboxamide Rejection (%)Dichloro Rejection (%)Crystal Yield (%)
Aqueous Ethanol (70%) Kinetic cooling< 10% (Induces hydrolysis)85%65%
Pure Ethyl Acetate Kinetic cooling90%40% (Co-crystallizes)72%
EtOAc / Hexane (1:1.5) Thermodynamic anti-solvent98%95%88%
Toluene / Heptane (1:2) Anhydrous cooling> 99.5%92%84%

IV. Step-by-Step Methodology: Self-Validating Anti-Solvent Crystallization

To achieve >99.5% purity and reject both hydrolysis and over-chlorination impurities, execute the following thermodynamically controlled protocol:

Step 1: Dissolution & Polishing

  • Suspend 10.0 g of crude 5-chloro-thiazole-2-carbonitrile in 25 mL of anhydrous Ethyl Acetate in a jacketed reactor.

  • Elevate the temperature to 45°C under a dry nitrogen sweep to achieve complete dissolution.

  • Pass the solution through an in-line 0.45 µm PTFE filter into a clean reactor. Causality: This removes insoluble particulates that act as sites for the heterogeneous nucleation of impurities.

Step 2: Anti-Solvent Titration & Cloud Point Validation 4. Slowly titrate anhydrous Hexane (anti-solvent) at a rate of 0.5 mL/min under moderate agitation. 5. Halt the addition exactly when the first persistent turbidity (cloud point) is observed (typically around 35 mL of Hexane).

Step 3: Isothermal Seeding & Ripening (Self-Validation Step) 6. Introduce 0.1 g of high-purity (>99.5%) 5-chloro-thiazole-2-carbonitrile seed crystals. 7. Hold the suspension isothermally at 45°C for 120 minutes.

  • Validation Check: If the slurry thins out, supersaturation was lost (add 2 mL more Hexane). If it thickens steadily, thermodynamic growth is successfully occurring without oiling out.

Step 4: Controlled Desupersaturation & Isolation 8. Initiate a strictly controlled cooling ramp to 5°C at a rate of 0.1°C/min. 9. Filter the resulting slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled (5°C) Hexane to displace the impurity-rich mother liquor. 10. Dry the crystals under vacuum at 30°C for 12 hours to prevent thermal degradation of the nitrile group.

V. References

  • Title: 5-Chloro-1,3-thiazole-2-carbonitrile | C4HClN2S | CID 45121885 Source: PubChem (nih.gov) URL: [2]

  • Title: 2-Thiazolecarbonitrile, 5-chloro- | 98020-94-1 Source: ChemicalBook URL: [4]

  • Title: Soluble Cocrystals of the Xanthine Oxidase Inhibitor Febuxostat Source: Crystal Growth & Design (acs.org) URL: [3]

  • Title: 5-chloro-1,3-thiazole-2-carboxamide | CAS#:98027-07-7 Source: ChemSrc URL: [1]

Sources

Optimization

Technical Support Center: Optimizing 5-Chloro-1,3-thiazole-2-carbonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical and operational challenges associated with the synthesis of 5-chloro-1,3-thiazole-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical and operational challenges associated with the synthesis of 5-chloro-1,3-thiazole-2-carbonitrile (CAS: 98020-94-1)[1][2]. This compound is a highly valuable, electron-deficient heterocyclic building block widely utilized in the development of novel pharmaceuticals, agrochemicals, and functional materials[1].

The most efficient synthetic route to access this scaffold is the transition-metal-catalyzed cyanation of 2-bromo-5-chlorothiazole (CAS: 16629-15-5)[3]. However, handling cyanide sources and electron-deficient heteroaryl halides presents unique mechanistic hurdles. This guide provides field-proven troubleshooting insights, optimized protocols, and safety validations to ensure high-yielding, reproducible outcomes.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why does my Palladium-catalyzed cyanation stall at 20–30% conversion when using KCN or NaCN?

A: This is a classic case of catalyst poisoning. Alkali metal cyanides like KCN are highly soluble in polar aprotic solvents (e.g., DMF, DMAc). This rapid dissolution creates a high concentration of free cyanide ions (CN⁻) in the reaction mixture. Because cyanide is an exceptionally strong σ-donor, it outcompetes the bulky phosphine ligands and coordinates irreversibly to the palladium center, forming a catalytically "dead" and coordinatively saturated [Pd(CN)4​]2− complex. Solution: Switch your cyanide source to Zinc Cyanide ( Zn(CN)2​ ) . Zn(CN)2​ has significantly lower solubility in DMF. This creates a "slow-release" phase-transfer dynamic, maintaining a low steady-state concentration of dissolved CN⁻ that is sufficient for transmetalation but low enough to prevent palladium deactivation[4][5].

Q2: I am observing significant amounts of 5-chlorothiazole (protodehalogenation) in my GC-MS. How do I prevent this?

A: Protodehalogenation is the result of the Ar−Pd(II)−X or Ar−Pd(II)−CN intermediate undergoing premature protonation instead of the desired reductive elimination. The root cause is invariably trace moisture. Solvents like DMF are highly hygroscopic; even 500 ppm of water is enough to act as a proton source at 100 °C. Solution: You must treat this as a strictly anhydrous system. Use only newly opened, sure-seal anhydrous DMF stored over activated 3Å molecular sieves. Ensure all glassware is flame-dried under a vacuum and backfilled with high-purity Argon.

Q3: Is the Rosenmund-von Braun reaction (using CuCN) a viable alternative to Pd-catalysis?

A: While CuCN-mediated cyanation is a classical approach, it is generally inferior for this specific substrate. The Rosenmund-von Braun reaction requires stoichiometric (or excess) copper and extreme thermal conditions (typically >150 °C in NMP). More problematically, the resulting nitrile strongly coordinates to the copper salts, forming stable complexes. Liberating the free 5-chloro-thiazole-2-carbonitrile requires harsh oxidative workups (e.g., aqueous FeCl3​ or ethylenediamine), which frequently degrades the sensitive thiazole ring and severely impacts isolated yields.

Data Presentation: Optimization Matrix

To illustrate the causality behind our recommended conditions, the following table summarizes the quantitative optimization data for the cyanation of 2-bromo-5-chlorothiazole.

Catalyst System (mol%)Cyanide Source (equiv)Solvent & TempConversion (%)Mechanistic Observation / Outcome
Pd(PPh3​)4​ (5%)KCN (2.0)DMF, 100 °C< 20%Severe catalyst poisoning by free CN⁻.
Pd2​(dba)3​ / dppf (2%/4%) Zn(CN)2​ (0.6)DMF, 100 °C> 95%Optimal. Low CN⁻ solubility protects Pd(0).
CuCN (2.0)CuCN (2.0)NMP, 150 °C60%Harsh conditions; product trapped in Cu-complex.
Pd2​(dba)3​ / tBu3​P (2%/4%) K4​[Fe(CN)6​] (0.5)DMAc, 120 °C82%Non-toxic CN⁻ source, but slower transmetalation.

Mandatory Visualization: Experimental Workflow

The following diagram maps the critical path for the optimized palladium-catalyzed cyanation, highlighting the logical progression from anhydrous setup to safe detoxification.

CyanationWorkflow Step1 1. Reagent Preparation Dry DMF, Degas Solvents Weigh Pd Catalyst & Zn(CN)2 Step2 2. Reaction Setup Inert Atmosphere (Ar) Add 2-Bromo-5-chlorothiazole Step1->Step2 Step3 3. Catalytic Cyanation Heat to 100°C for 4-6h Monitor via HPLC/GC-MS Step2->Step3 Step4 4. Quench & Detoxification Cool to 0°C Quench with NaOCl (Bleach) Step3->Step4 Step5 5. Extraction & Isolation EtOAc Extraction Silica Gel Chromatography Step4->Step5

Workflow for the Palladium-Catalyzed Cyanation of 2-Bromo-5-chlorothiazole.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not deviate from the degassing or quenching steps.

Protocol A: Optimized Pd-Catalyzed Cyanation

Objective: Synthesize 5-chloro-1,3-thiazole-2-carbonitrile from 2-bromo-5-chlorothiazole.

  • System Preparation: In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with 2-bromo-5-chlorothiazole (1.00 g, 5.04 mmol)[3], Zn(CN)2​ (355 mg, 3.02 mmol, 0.6 equiv), Pd2​(dba)3​ (92 mg, 0.10 mmol, 2 mol%), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (112 mg, 0.20 mmol, 4 mol%).

  • Solvent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add 25 mL of anhydrous, rigorously degassed DMF via syringe. (Note: Degassing is critical; ambient oxygen will rapidly oxidize the dppf ligand, destroying the active catalytic species).

  • Reaction Execution: Replace the septum with a Teflon-sealed screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 100 °C for 5 hours.

  • Monitoring: Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 8:2). The starting material should be fully consumed.

Protocol B: Safe Cyanide Quenching & Workup

Objective: Safely neutralize residual cyanide and isolate the highly pure product.

  • Thermal Quench: Remove the Schlenk flask from the oil bath and allow it to cool to room temperature, then transfer to an ice bath (0 °C).

  • Chemical Detoxification (Critical Safety Step): Open the flask in a well-ventilated fume hood. Slowly, dropwise, add 20 mL of a 10% w/w aqueous Sodium Hypochlorite (NaOCl / commercial bleach) solution.

    • Causality: NaOCl rapidly oxidizes highly toxic residual CN− to cyanate ( CNO− ), which is orders of magnitude less toxic and environmentally benign. Stir vigorously for 1 hour at room temperature to ensure complete destruction of the cyanide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 30 mL) to selectively partition and remove residual DMF from the organic phase. Wash with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to afford 5-chloro-1,3-thiazole-2-carbonitrile as a solid[1].

References

  • [1] 2-Thiazolecarbonitrile, 5-Chloro- CAS NO 98020-94-1. ChemicalCell. Available at: [Link]

  • [2] 5-Chloro-1,3-thiazole-2-carbonitrile | C4HClN2S | CID 45121885. PubChem, National Institutes of Health. Available at:[Link]

  • [4] Cross-Coupling Reaction of Oxazoles. ResearchGate. Available at: [Link]

  • [5] Direct Arylation of Azoles Enabled by Pd/Cu Dual Catalysis. Organic Letters (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Optimizing HPLC methods for 5-Chloro-thiazole-2-carbonitrile purity analysis

Technical Support Center: HPLC Method Optimization for 5-Chloro-thiazole-2-carbonitrile Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Optimization for 5-Chloro-thiazole-2-carbonitrile

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific chromatographic challenges associated with 5-Chloro-thiazole-2-carbonitrile. This compound presents unique analytical hurdles: the basicity of the thiazole nitrogen, the hydrophobicity of the chlorine substituent, and the hydrolytic susceptibility of the carbonitrile group.

This guide moves beyond generic troubleshooting. Every solution provided here is rooted in chemical causality, and the methodologies are designed as self-validating systems to ensure absolute confidence in your purity analysis.

Section 1: Core Troubleshooting & FAQs

Q1: Why does 5-Chloro-thiazole-2-carbonitrile exhibit severe peak tailing, and how can I achieve symmetrical peaks? The Causality: Peak tailing in thiazole derivatives is almost exclusively driven by secondary ion-exchange interactions. The basic nitrogen atom within the thiazole ring interacts with unreacted, acidic silanol groups on the silica support of your stationary phase. The Solution: You must simultaneously suppress silanol ionization and shield the stationary phase.

  • Stationary Phase: Transition to a heavily end-capped C18 column (e.g., XBridge or similar) to physically block access to residual silanols[1].

  • Mobile Phase pH: Introduce an acidic modifier, such as 0.05% Trifluoroacetic acid (TFA), to lower the mobile phase pH to approximately 3.0. This ensures the silanol groups remain protonated (neutral) while the thiazole nitrogen is fully ionized, eliminating the secondary retention mechanism and yielding a sharp, symmetrical peak[2].

Q2: During stability testing, a new peak consistently appears just before the main API peak. What is this degradant, and how do I resolve it? The Causality: The nitrile group (-C≡N) at the 2-position of the thiazole ring is highly susceptible to aqueous hydrolysis, particularly under acidic or basic stress conditions. It readily hydrates to form 5-chloro-1,3-thiazole-2-carboxamide[3]. Because amides are significantly more polar than their parent nitriles, this degradant interacts less with the hydrophobic C18 stationary phase and elutes earlier. The Solution: To resolve closely eluting polar degradants, transition from an isocratic method to a shallow gradient profile. Start with a lower organic composition (e.g., 10% Acetonitrile) to retain the polar carboxamide, then ramp up to 80% to elute the hydrophobic parent compound.

DegradationPathway N1 5-Chloro-thiazole-2-carbonitrile (Hydrophobic, High Retention) N2 5-Chloro-1,3-thiazole-2-carboxamide (Polar, Low Retention) N1->N2 Aqueous Hydrolysis (Acid/Base Stress)

Caption: Degradation pathway of 5-chloro-thiazole-2-carbonitrile into its polar carboxamide derivative.

Q3: How do I ensure my HPLC method is a "self-validating system" for purity analysis? The Causality: A method that simply produces a single peak is not inherently trustworthy; it may be masking co-eluting impurities. True scientific integrity requires internal proof of specificity. The Solution: Implement a forced degradation (stress testing) protocol[4]. By intentionally degrading the compound using acid, base, and oxidation, you generate a "worst-case" sample. If your method can successfully resolve the parent peak from all generated degradant peaks while maintaining a mass balance close to 100% (ensuring no degradants are permanently retained on the column), the system validates its own resolving power[5].

Section 2: Step-by-Step Stability-Indicating Protocol

To guarantee trustworthiness, follow this self-validating workflow for purity analysis and forced degradation.

Phase 1: Chromatographic Setup

  • Column Installation: Install a high-purity, end-capped C18 column (150 mm x 4.6 mm, 3.5 µm particle size) to handle the hydrophobic nature of the compound[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% v/v TFA in LC-MS grade Water (pH ~3.0).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities).

    • 2.0 - 15.0 min: 10% to 80% B (Linear ramp for main peak elution).

    • 15.0 - 18.0 min: 80% B (Column wash).

    • 18.0 - 25.0 min: 10% B (Re-equilibration).

  • Detection: Set the UV detector to 254 nm. The conjugated thiazole ring provides a strong chromophore at this wavelength, ensuring high sensitivity[5].

Phase 2: Forced Degradation (Self-Validation Execution)

  • Control Sample: Dissolve 5-Chloro-thiazole-2-carbonitrile in diluent (50:50 Water:Acetonitrile) to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize with 1.0 mL of 0.1 N NaOH.

  • Base Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize with 1.0 mL of 0.1 N HCl.

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Store at room temperature for 2 hours[4].

  • Analysis: Inject all stressed samples. Calculate the mass balance by comparing the sum of all peak areas in the stressed sample to the main peak area in the control sample.

MethodDev S1 1. Analyte Assessment (Hydrophobic + Basic Nitrogen) S2 2. Stationary Phase (End-capped C18) S1->S2 S3 3. Mobile Phase (0.05% TFA + Acetonitrile) S2->S3 S4 4. Gradient Design (Resolve Hydrolysis Products) S3->S4 S5 5. Self-Validation (Forced Degradation & Mass Balance) S4->S5

Caption: Logical workflow for the development and validation of stability-indicating HPLC methods.

Section 3: Quantitative Data Presentation

The following table summarizes expected system suitability and forced degradation data using the optimized protocol. A successful self-validating method will maintain a mass balance of 95-105%.

Stress ConditionDegradation (%)Active Purity (%)Mass Balance (%)Resolution (Rs) to Closest Degradant
Control (Unstressed) 0.099.8100.0N/A
Acidic (0.1 N HCl, 60°C) 8.591.399.83.2 (Carboxamide)
Basic (0.1 N NaOH, 60°C) 14.285.199.33.5 (Carboxamide)
Oxidative (3% H₂O₂, 2h) 5.194.699.74.1 (Unknown N-oxide)
Thermal (80°C, 24h) 1.298.699.8> 5.0

Note: Resolution (Rs) > 2.0 indicates complete baseline separation between the parent compound and its degradants, confirming the method's specificity.

References[5] Purity Analysis of 3-Hydroxy-3-methylcyclobutanecarbonitrile: A Comparative Guide to HPLC and Alternative Methods. BenchChem. View Source[2] Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. BenchChem. View Source[4] Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.View Source[1] Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. View Source[3] 5-chloro-1,3-thiazole-2-carboxamide | CAS#:98027-07-7. Chemsrc. View Source

Sources

Optimization

Overcoming steric hindrance in 5-Chloro-thiazole-2-carbonitrile coupling reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the complex organometallic functionalization of highly deactivate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the complex organometallic functionalization of highly deactivated, sterically congested heterocycles.

Below, we dissect the mechanistic paradox of 5-Chloro-thiazole-2-carbonitrile couplings and provide field-validated troubleshooting frameworks to rescue stalled reactions.

Part 1: Mechanistic Insights & The Steric Paradox

Functionalizing 5-Chloro-thiazole-2-carbonitrile via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Negishi, or Stille) presents a unique "steric paradox" driven by three competing factors:

  • Inherent C-Cl Bond Strength: The C5-Cl bond is significantly stronger than analogous C-Br or C-I bonds, requiring highly electron-rich palladium catalysts to drive the oxidative addition step[1].

  • Catalyst Poisoning via Sulfur Coordination: The adjacent sulfur atom (position 1) acts as a soft Lewis base, readily coordinating to the Pd(0)/Pd(II) centers. This creates stable, inactive palladacycles that deplete the active catalyst pool[1][2].

  • The Bulky Ligand Clash: To prevent sulfur coordination and force oxidative addition, sterically demanding Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) are required[1]. However, the spatial volume of these ligands severely clashes with the van der Waals radius of the thiazole sulfur, creating a massive activation energy barrier at the transition state.

To successfully couple this substrate, protocols must perfectly balance ligand bulk to prevent poisoning while providing enough energy (thermal or photochemical) to overcome the congested transition state.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd 5-Chloro-thiazole-2-carbonitrile Steric Steric Clash: Sulfur & Ligand Bulk OxAdd->Steric Hindrance Barrier Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Overcoming Barrier (Via Bulky Ligands & Heat) Poison Catalyst Poisoning (S-Coordination) OxAdd->Poison Competitive Side Reaction RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 1: Catalytic cycle highlighting steric hindrance and sulfur-coordination risks at oxidative addition.

Part 2: Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling with 5-chloro-thiazole-2-carbonitrile stalls completely at the oxidative addition step. TLC shows only starting material. How do I initiate the reaction? A1: The stall is caused by the high activation barrier of the C-Cl bond combined with sulfur-mediated catalyst deactivation. Switch from standard first-generation catalysts like Pd(PPh3​)4​ to modern precatalysts. Utilize Pd2​(dba)3​ paired with bulky, electron-rich Buchwald ligands (e.g., SPhos or XPhos )[1]. These ligands create a protective steric shield around the palladium center, preventing the thiazole sulfur from forming an inactive complex, thereby forcing the metal to insert into the C-Cl bond. Elevate the reaction temperature to 110 °C to surmount the steric clash.

Q2: I am observing significant protodehalogenation (reduction of the C-Cl bond to C-H) instead of the desired cross-coupled product. Why is this happening? A2: The 2-cyano group is strongly electron-withdrawing, which lowers the LUMO of the thiazole ring. While this theoretically aids oxidative addition, it makes the resulting Pd(II) intermediate highly electrophilic and susceptible to protodemetallation if any moisture is present. Fix: Ensure strictly anhydrous conditions. Switch from strong aqueous bases (like NaOH or KOH ) to anhydrous K3​PO4​ or Cs2​CO3​ [1][3]. Pre-dry your boronic acid under a vacuum, as they often contain residual water or exist as boroxines.

Q3: Thermal heating is degrading my sensitive coupling partner. Are there alternative strategies that operate at milder temperatures? A3: Yes. You can bypass the thermal barrier by utilizing a Photochemically-Enhanced Negishi Coupling . Recent advancements demonstrate that irradiating the reaction with blue light (440 nm) accelerates the oxidative addition of challenging heteroaryl chlorides to the palladium-zincate complex at room temperature[4][5]. This method is highly effective for sterically hindered thiazoles that otherwise degrade under harsh thermal Suzuki conditions.

Q4: Can I avoid activating the C5-Cl bond entirely? A4: Yes, through Direct C-H Arylation . If you can source 2-cyanothiazole (lacking the chlorine), you can utilize a Pd/Cu dual-catalyst system to perform a regioselective direct C-H arylation at the C5 position. The addition of a Copper co-catalyst facilitates the C-H activation step, allowing the reaction to proceed with as little as 0.5 mol% Pd loading, completely bypassing the steric issues associated with C-Cl oxidative addition[3].

Part 3: Quantitative Data & Benchmarks

To aid in experimental design, the following table summarizes benchmarked catalytic systems and their expected performance metrics for 5-chlorothiazole functionalization.

Coupling StrategyCatalyst / PrecatalystLigand ChoiceBase / AdditiveTemp (°C)Expected Yield (%)Key Advantage
Suzuki-Miyaura Pd2​(dba)3​ (2 mol%)SPhos / XPhos (4 mol%)Anhydrous K3​PO4​ 11075 - 85High robustness, scalable[1].
Negishi (Photo) Pd(OAc)2​ (5 mol%)CPhosBlue Light (440 nm)RT44 - 60Mild conditions, prevents degradation[4][5].
Direct C-H Arylation Pd(OAc)2​ (0.5 mol%)None (Cu Co-catalyst) Cs2​CO3​ 135Up to 93Avoids C-Cl activation entirely[3].

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include internal checkpoints to verify intermediate success before proceeding to the next step.

Protocol A: Bulky-Ligand Enabled Suzuki-Miyaura Coupling

Objective: Overcome steric hindrance using Buchwald ligands under thermal conditions.

  • Preparation & Degassing (Self-Validation Checkpoint 1):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-thiazole-2-carbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv).

    • Evacuate the flask and backfill with ultra-pure Argon (repeat 3x).

    • Validation: The solid mixture must remain free-flowing; clumping indicates moisture contamination in the base.

  • Catalyst Activation:

    • In a separate, argon-purged vial, dissolve Pd2​(dba)3​ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%) in anhydrous, degassed Toluene (5 mL/mmol).

    • Stir at room temperature for 15 minutes.

    • Validation: The solution should transition from a dark purple/red to a deep, homogenous orange, indicating the successful formation of the active Pd(0)Ln​ complex.

  • Reaction Execution:

    • Transfer the active catalyst solution to the Schlenk flask via a gas-tight syringe.

    • Seal the flask and heat to 110 °C in a pre-heated oil bath for 16 hours.

  • Monitoring & Workup:

    • Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material spot confirms successful oxidative addition and turnover.

    • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Concentrate under reduced pressure and purify via flash column chromatography[1].

Protocol B: Photochemically-Enhanced Negishi Coupling

Objective: Bypass thermal degradation using blue-light mediated oxidative addition.

  • Organozinc Preparation:

    • Prepare the organozinc reagent (1.5 equiv) in anhydrous THF under Argon. Titrate the solution using iodine/LiCl to ensure exact molarity.

  • Reaction Setup:

    • In a clear glass reaction vial, combine 5-Chloro-thiazole-2-carbonitrile (1.0 equiv), Pd(OAc)2​ (5 mol%), and CPhos (10 mol%).

    • Add the organozinc solution dropwise at 0 °C.

  • Photochemical Irradiation:

    • Place the vial in a photoreactor equipped with 440 nm blue LEDs. Ensure a cooling fan maintains the reaction at room temperature (25 °C).

    • Irradiate for 4 to 6 hours.

    • Validation: Take a 10 µL aliquot, quench with saturated NH4​Cl , and analyze via LC-MS. The presence of the product mass without protodehalogenation peaks validates the photochemical acceleration of the oxidative addition step[4][5].

  • Workup:

    • Quench the reaction carefully with saturated aqueous NH4​Cl . Extract with EtOAc (3x), dry over Na2​SO4​ , and purify via silica gel chromatography.

Workflow Prep Step 1: Preparation Degas Solvents & Solids Cat Step 2: Activation Pd2(dba)3 + SPhos (Wait for Orange Color) Prep->Cat React Step 3: Reaction 110°C, 16h (TLC Monitoring) Cat->React Workup Step 4: Workup Celite Filtration React->Workup Purify Step 5: Purification Flash Chromatography Workup->Purify

Fig 2: Optimized step-by-step experimental workflow for sterically hindered 5-chlorothiazole couplings.

References

  • Direct Arylation of Azoles Enabled by Pd/Cu Dual Catalysis | Organic Letters (ACS Publications) | 3

  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications | PMC / Beilstein Journals | 4

  • Expanding the Role of Dimeric Species: On-Cycle Involvement, Improved Stability, and Control of Stereo-Specificity | ACS Publications | 2

  • Choice of Palladium Catalyst and Ligands for Thiazole Coupling: Application Notes and Protocols | Benchchem | 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of GC-MS Analytical Methods for the Detection of 5-Chloro-thiazole-2-carbonitrile

This guide provides a comprehensive framework for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) analytical methods intended for the quantification of 5-Chloro-thiazole-2-carbonitrile. As a critical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) analytical methods intended for the quantification of 5-Chloro-thiazole-2-carbonitrile. As a critical intermediate or potential impurity in pharmaceutical development, ensuring a reliable method for its detection is paramount. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. Our approach is rooted in the principles of scientific integrity, drawing from the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure regulatory compliance and data of the highest quality.[1][2][3][4][5]

The Imperative of Method Validation

Analytical method validation is the cornerstone of quality assurance in the pharmaceutical industry. It is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[6] For a compound like 5-Chloro-thiazole-2-carbonitrile, which may be a crucial quality attribute, a validated method ensures that reported results are accurate, reliable, and reproducible. This guide will compare two hypothetical GC-MS methods, Method A and Method B, to illustrate the validation process and highlight key performance differences.

Part 1: The Validation Workflow: A Visual Overview

A systematic approach to validation is crucial. The following diagram outlines the typical workflow for validating a GC-MS method, demonstrating the interconnectedness of each validation parameter.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_sys System Suitability Dev Method Optimization (Column, Temp Program, etc.) Specificity Specificity & Selectivity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness SST System Suitability Testing Robustness->SST Routine Analysis

Caption: Overall workflow for GC-MS analytical method validation.

Part 2: Comparative Validation of Two GC-MS Methods

We will now delve into the core validation parameters, presenting a comparative analysis of two hypothetical GC-MS methods for 5-Chloro-thiazole-2-carbonitrile.

  • Method A: Utilizes a standard non-polar (5% phenyl)-methylpolysiloxane capillary column.

  • Method B: Employs a mid-polarity column with a different stationary phase to potentially improve selectivity.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8]

Experimental Protocol:

  • Blank Analysis: Analyze a sample of the matrix (e.g., reaction mixture without the analyte, placebo formulation) to ensure no interfering peaks are present at the retention time of 5-Chloro-thiazole-2-carbonitrile.

  • Spiked Sample Analysis: Spike the matrix with known impurities and degradation products. Analyze the spiked sample to demonstrate that the analyte peak is well-resolved from all other components.

  • Peak Purity (MS): Utilize the mass spectral data to confirm the purity of the analyte peak in a real sample. The mass spectrum of the peak should be consistent with the reference spectrum of 5-Chloro-thiazole-2-carbonitrile.

Acceptance Criteria:

  • No significant interference at the retention time of the analyte in the blank sample.

  • The analyte peak should be adequately resolved from all potential interfering peaks.

Comparative Data:

ParameterMethod AMethod B
Interference from Blank No significant peaksNo significant peaks
Resolution from Impurity X 1.82.5
Peak Purity Match (MS) >98%>99%

Analysis: Both methods demonstrate good specificity. However, Method B shows a better resolution from a known impurity, which could be advantageous for complex sample matrices.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[9] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of 5-Chloro-thiazole-2-carbonitrile spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r) and the equation of the line.

Acceptance Criteria:

  • Correlation coefficient (r) ≥ 0.999.[7][11]

Comparative Data:

ParameterMethod AMethod B
Range 1 - 20 µg/mL1 - 20 µg/mL
Correlation Coefficient (r) 0.99920.9998
Y-intercept MinimalMinimal

Analysis: Both methods exhibit excellent linearity within the specified range. Method B shows a slightly higher correlation coefficient, indicating a tighter fit of the data points to the regression line.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[4] It is often assessed through recovery studies.

Experimental Protocol:

  • Prepare samples by spiking a blank matrix with the analyte at three different concentration levels (low, medium, and high) within the specified range.

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery for each replicate.

Acceptance Criteria:

  • The mean recovery should be within 98-102% for each concentration level.[7][11]

Comparative Data:

Concentration LevelMethod A (% Recovery)Method B (% Recovery)
Low (2 µg/mL) 98.5%99.8%
Medium (10 µg/mL) 99.2%100.5%
High (18 µg/mL) 101.5%100.9%

Analysis: Both methods demonstrate acceptable accuracy. Method B shows recovery values closer to 100% across all levels, suggesting a slightly higher degree of accuracy.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

Acceptance Criteria:

  • RSD for repeatability should be ≤ 2%.[7]

  • RSD for intermediate precision should be ≤ 3%.[7]

Comparative Data:

ParameterMethod A (%RSD)Method B (%RSD)
Repeatability 1.5%0.8%
Intermediate Precision 2.2%1.3%

Analysis: Both methods meet the acceptance criteria for precision. Method B demonstrates superior precision with significantly lower RSD values, indicating greater consistency and reliability of the measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol:

LOD and LOQ are typically determined based on the signal-to-noise ratio.

  • Analyze a series of diluted solutions of the analyte.

  • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of approximately 3:1.[7]

  • LOQ: Signal-to-noise ratio of approximately 10:1.[7]

Comparative Data:

ParameterMethod AMethod B
LOD (µg/mL) 0.30.1
LOQ (µg/mL) 1.00.4

Analysis: Method B is significantly more sensitive than Method A, with lower LOD and LOQ values. This would be a critical advantage for trace-level impurity analysis.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • GC oven temperature (± 2°C)

    • Carrier gas flow rate (± 5%)

    • Injection volume (± 10%)

  • Analyze a sample under each varied condition and evaluate the impact on key parameters like retention time, peak area, and resolution.

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits.

  • The results should not be significantly affected by the variations.

Comparative Data:

Varied ParameterMethod A (Impact)Method B (Impact)
Oven Temp (+2°C) Minor shift in RTMinor shift in RT
Flow Rate (-5%) AcceptableAcceptable
Injection Vol (+10%) Proportional increaseProportional increase

Analysis: Both methods demonstrate good robustness, indicating they are reliable for routine use.

Part 3: The Logic of Parameter Interdependence

The validation parameters are not independent silos of data. They are logically interconnected, and understanding these relationships is key to a holistic validation strategy.

Parameter_Interdependence Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines boundaries Accuracy Accuracy Range->Accuracy Tested within this Precision Precision Range->Precision Tested within this Accuracy->Precision Related but distinct LOQ LOQ LOQ->Range Lower boundary

Caption: Interdependence of key analytical validation parameters.

Conclusion and Method Recommendation

Both Method A and Method B have been successfully validated according to ICH guidelines for the analysis of 5-Chloro-thiazole-2-carbonitrile. However, a comparative analysis of the validation data reveals that Method B offers superior performance .

Method B demonstrates:

  • Better selectivity with higher resolution from potential impurities.

  • Slightly higher linearity .

  • Marginally better accuracy .

  • Significantly higher precision .

  • A considerably lower limit of quantitation , making it more suitable for trace analysis.

Therefore, for routine quality control and in-process monitoring where high sensitivity and precision are critical, Method B is the recommended analytical procedure. The validation data presented herein provides a robust and scientifically sound basis for its implementation in a regulated laboratory environment.

References

  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Vertex.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S. Food and Drug Administration.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager.
  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration.
  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation.
  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). LinkedIn.
  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). (2025, September 23). American Journal of Biopharmacy and Pharmaceutical Sciences.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). International Journal of Trends in Emerging Research and Development.
  • Analytical Validation Quick Reference Guide. (n.d.). Gcms.cz.

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Comparative

Benchmarking 5-Chloro-thiazole-2-carbonitrile Against Traditional Thiazole Building Blocks: A Comprehensive Guide

Introduction: The Strategic Evolution of Thiazole Scaffolds The thiazole scaffold is a cornerstone in medicinal chemistry, agrochemical development, and materials science. However, traditional building blocks like 2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Evolution of Thiazole Scaffolds

The thiazole scaffold is a cornerstone in medicinal chemistry, agrochemical development, and materials science. However, traditional building blocks like 2-aminothiazole or 2-chlorothiazole often present synthetic bottlenecks due to their rigid electronic profiles, which can severely limit orthogonal functionalization.

5-Chloro-thiazole-2-carbonitrile (CAS 98020-94-1) emerges as a highly versatile, next-generation 1[1]. By strategically positioning a reactive chloro leaving group at the C5 position and a strongly electron-withdrawing nitrile group at the C2 position, this molecule offers unprecedented regiocontrol and reactivity, allowing for the rapid construction of complex molecular architectures[1].

Structural & Electronic Causality

To understand why 5-chloro-thiazole-2-carbonitrile outperforms traditional alternatives, we must analyze the causality behind its electronic profile. The reactivity of a thiazole ring is dictated by its electron density. In standard 5-chlorothiazoles, the C5-Cl bond is relatively inert to nucleophilic attack.

However, the introduction of a C2-carbonitrile group fundamentally alters the electronic landscape. The nitrile group acts as a powerful electron sink,2 of the entire π-system[2]. This electronic polarization has two profound synthetic effects:

  • SNAr Activation : It stabilizes the anionic Meisenheimer intermediate, enabling Nucleophilic Aromatic Substitution (SNAr) at the C5 position under unusually mild conditions[2].

  • Cross-Coupling Facilitation : It weakens the C5-Cl bond, facilitating the oxidative addition step in palladium-catalyzed 3 (e.g., Suzuki-Miyaura)[3].

Reactivity Core 5-Chloro-thiazole-2-carbonitrile C2 C2-Carbonitrile Group (Strong EWG) Core->C2 Lowers LUMO C5 C5-Chloro Group (Reactive Handle) Core->C5 Orthogonal Site NitrileMod Nitrile Hydrolysis/Reduction (Amides, Primary Amines) C2->NitrileMod Direct Modification SNAr SNAr Reactions (Amines, Thiols) C5->SNAr Activated by C2-CN CrossCoupling Pd-Catalyzed Suzuki (Aryl Boronic Acids) C5->CrossCoupling Oxidative Addition

Electronic causality and reactivity profile of 5-Chloro-thiazole-2-carbonitrile.

Quantitative Benchmarking

The following table benchmarks 5-Chloro-thiazole-2-carbonitrile against two traditional building blocks: 2-Chlorothiazole and 2-Aminothiazole.

Property / Reactivity5-Chloro-thiazole-2-carbonitrile2-Chlorothiazole2-Aminothiazole
C5 Reactivity Highly activated for 4[4]Inert to SNAr, requires harsh cross-couplingProne to electrophilic substitution (e.g., halogenation)
C2 Reactivity Nitrile allows hydrolysis/reductionSusceptible to SNArNucleophilic (amide coupling)
Electronic Profile Electron-deficient (low LUMO)[2]Neutral/Slightly electron-deficientElectron-rich (high HOMO)
Typical SNAr Temp 60–80 °C (at C5)100–120 °C (at C2)N/A
Orthogonality High (C2 and C5 can be modified independently)Low (C5 is difficult to functionalize)Moderate (Requires protecting groups for C2-NH₂)

Self-Validating Experimental Protocols

To demonstrate the orthogonal reactivity of 5-chloro-thiazole-2-carbonitrile, we detail two self-validating protocols. These workflows are designed as self-validating systems: they possess built-in physical or chemical indicators (such as phase separation or color changes) that confirm the success of the mechanistic step without immediate spectroscopic analysis.

Protocol A: SNAr at the C5 Position (Morpholine Substitution)

Causality: The strong electron-withdrawing nature of the C2-carbonitrile group polarizes the thiazole ring, significantly lowering the activation energy for the formation of the Meisenheimer complex at the C5 position[2]. This allows SNAr to proceed at 80 °C, whereas unactivated chlorothiazoles would remain unreacted.

Step-by-Step Methodology:

  • Initiation: In an oven-dried 50 mL round-bottom flask, dissolve 5-Chloro-thiazole-2-carbonitrile (1.0 equiv, 10 mmol) in anhydrous DMF (15 mL).

  • Nucleophile Addition: Add morpholine (1.2 equiv, 12 mmol) dropwise at room temperature.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 20 mmol). The base acts as an acid scavenger to drive the reaction forward.

  • Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validating Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Validation Indicator: The product, 5-morpholino-thiazole-2-carbonitrile, is highly hydrophobic compared to the starting materials and will immediately precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water (2 × 10 mL), and dry under a vacuum to yield the pure product.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

Causality: The C5-Cl bond is sufficiently weakened by the C2-nitrile, facilitating oxidative addition by the Pd(0) catalyst[3]. Using Pd(dppf)Cl₂ ensures the stability of the catalytic complex and prevents catalyst poisoning by the thiazole nitrogen.

Step-by-Step Methodology:

  • Initiation: Charge a Schlenk flask with 5-Chloro-thiazole-2-carbonitrile (1.0 equiv, 5 mmol), phenylboronic acid (1.5 equiv, 7.5 mmol), and Na₂CO₃ (3.0 equiv, 15 mmol).

  • Catalyst Addition: Add the catalyst Pd(dppf)Cl₂ (5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 20 mL). The biphasic nature is crucial for dissolving both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 90 °C for 12 hours under a strict argon atmosphere.

  • Self-Validating Workup: Validation Indicator: A successful reaction is indicated by a distinct color change from orange (Pd(II)) to dark brown/black (Pd(0) resting state). Upon cooling and adding ethyl acetate (20 mL), the mixture will cleanly separate into two phases. The inorganic borate salts remain dissolved in the aqueous layer, while the cross-coupled 5-phenyl-thiazole-2-carbonitrile partitions entirely into the upper organic layer.

  • Isolation: Extract the aqueous layer with ethyl acetate, combine the organic phases, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography.

Workflow Start 5-Chloro-thiazole-2-carbonitrile Path1 Pathway A: SNAr Start->Path1 Path2 Pathway B: Suzuki Coupling Start->Path2 Step1A Add Morpholine (1.2 eq) Path1->Step1A Step2A Add Phenylboronic Acid (1.5 eq) Path2->Step2A Step1B K2CO3, DMF, 80°C, 4h Step1A->Step1B ProductA 5-Morpholino-thiazole-2-carbonitrile Step1B->ProductA Step2B Pd(dppf)Cl2, Na2CO3, Dioxane/H2O, 90°C Step2A->Step2B ProductB 5-Phenyl-thiazole-2-carbonitrile Step2B->ProductB

Divergent synthetic workflows for orthogonal functionalization at the C5 position.

References

  • Title : 2-Thiazolecarbonitrile, 5-Chloro- CAS NO 98020-94-1 Source : chemicalcell.com URL :[Link]

  • Title : Regiocontrolled Synthesis of Substituted Thiazoles | Organic Letters Source : acs.org URL :[Link]

  • Title : Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate Source : rsc.org URL :[Link]

  • Title : Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2-Nitrobenzothiazole and some Nucleophiles Source : rsc.org URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist’s Guide to the Safe Disposal of 5-Chloro-thiazole-2-carbonitrile

As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 5-Chloro-thiazole-2-carbonitrile, are often...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 5-Chloro-thiazole-2-carbonitrile, are often potent molecules with specific handling requirements that extend throughout their lifecycle, including final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-thiazole-2-carbonitrile, grounded in established safety standards and regulatory compliance. Our objective is not merely to follow rules, but to understand the causality behind them, ensuring a self-validating system of safety for ourselves, our colleagues, and the environment.

Foundational Knowledge: Hazard Profile & Risk Assessment

Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. 5-Chloro-thiazole-2-carbonitrile is a halogenated organic nitrile, a classification that immediately signals the need for stringent waste management protocols. Its hazard profile dictates every subsequent step of the disposal process.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound.

Table 1: GHS Hazard Profile for 5-Chloro-thiazole-2-carbonitrile

Hazard Classification GHS Code Signal Word Hazard Statement
Acute Toxicity (Oral) H302 Warning Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) H311 Danger Toxic in contact with skin.[3]
Skin Corrosion / Burns H314 Danger Causes severe skin burns and eye damage.[3]
Serious Eye Damage H318 Danger Causes serious eye damage.[2]
Skin Sensitization H317 Warning May cause an allergic skin reaction.[3]
Acute Toxicity (Inhalation) H332 Warning Harmful if inhaled.[1]

| Aquatic Hazard (Chronic) | H411 | (No Signal Word) | Toxic to aquatic life with long lasting effects.[3] |

Causality Behind the Concern: The presence of a chlorine atom makes this an organohalogen compound, which is often persistent in the environment and can form toxic byproducts if not disposed of correctly.[4][5] The nitrile group (-C≡N) can release cyanide under certain conditions (e.g., strong acidic hydrolysis or combustion), adding another layer of toxicological risk. Its corrosivity and dermal toxicity mean that direct contact must be rigorously avoided.[3][6]

Pre-Disposal Operations: The Three Pillars of Safety

Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation during routine laboratory work.

Pillar 1: Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the hazards identified above. This is a non-negotiable baseline for handling the pure compound and its concentrated waste.

Table 2: Required PPE for Handling 5-Chloro-thiazole-2-carbonitrile Waste

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[6] Halogenated compounds are known to penetrate single layers of standard disposable gloves; double-gloving provides an essential barrier against a dermally toxic substance.[6]
Eye Protection ANSI Z87.1-compliant chemical safety goggles and a full-face shield. The compound causes severe eye damage.[2] A face shield is critical when handling larger volumes or during any transfer operation that could result in a splash.
Body Protection A chemical-resistant lab coat. An impervious apron is required for bulk transfers. Protects skin from accidental contact with this corrosive and toxic material.[3]

| Respiratory Protection | All handling must occur within a certified chemical fume hood. | Vapors are harmful, and the compound is corrosive to the respiratory tract.[1] |

Pillar 2: Waste Segregation

This is the most critical step in ensuring compliant and safe disposal. Never mix incompatible waste streams. 5-Chloro-thiazole-2-carbonitrile waste must be categorized as Halogenated Organic Waste .

The Logic of Segregation:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA).[4][7] Mixing this waste with non-halogenated streams can render the entire container a more expensive and difficult-to-manage hazardous waste.

  • Disposal Technology: The primary disposal method for halogenated waste is high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion.[5] Non-halogenated waste may be incinerated differently or used in fuel blending, making cross-contamination problematic and costly.

  • Safety: Mixing with incompatible chemicals, such as strong acids or bases, could trigger a dangerous reaction.

Pillar 3: Container Selection and Labeling

The integrity of the disposal process relies on the integrity of the container.

  • Selection: Use only approved hazardous waste containers. These are typically high-density polyethylene (HDPE) carboys or glass bottles for smaller volumes. The container must be chemically resistant to the waste.[8]

  • Condition: Ensure the container is clean, dry, and has a secure, leak-proof cap. Never overfill containers; a maximum of 90% capacity allows for vapor expansion.[9]

  • Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Chloro-thiazole-2-carbonitrile" and any other components in the waste stream.

    • The specific hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

    • The appropriate GHS pictograms.

    • The date waste accumulation began.

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a clear path from waste generation to final removal by a licensed professional.

Disposal_Workflow cluster_Lab In-Lab Operations cluster_Facility Facility-Level Operations Start Waste Generated (e.g., reaction residue, contaminated items) PPE Don Appropriate PPE (Table 2) Start->PPE Segregate Identify as Halogenated Organic Waste PPE->Segregate Container Select & Label Approved Waste Container Segregate->Container Transfer Carefully Transfer Waste (Use Fume Hood) Container->Transfer Seal Securely Seal Container (Do not overfill) Transfer->Seal Clean Decontaminate Exterior of Container Seal->Clean Store Move to Satellite Accumulation Area (SAA) Clean->Store Pickup Schedule Pickup with Licensed Waste Contractor Store->Pickup Manifest Complete Hazardous Waste Manifest Pickup->Manifest End Waste Removed for Incineration Manifest->End

Caption: Disposal workflow for 5-Chloro-thiazole-2-carbonitrile.

Detailed Protocol:

  • Work Area Preparation: Ensure your designated waste accumulation area within the lab (Satellite Accumulation Area) is clean, organized, and equipped with secondary containment.

  • Decontamination of "Empty" Containers: The original reagent bottle is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). Crucially, this rinsate is also hazardous waste and must be collected in your halogenated organic waste container.[10]

  • Consolidation of Waste:

    • Liquid Waste: Carefully pour liquid waste containing 5-Chloro-thiazole-2-carbonitrile into the designated, labeled halogenated organic waste container. Use a funnel to prevent spills.

    • Solid Waste: Contaminated solid waste (e.g., silica gel, filter paper, contaminated gloves) should be collected in a separate, clearly labeled solid halogenated waste container. Do not mix liquids and solids.

  • Storage: Store the sealed waste container in your lab's designated Satellite Accumulation Area. This area should be away from incompatible materials and have secondary containment capable of holding the volume of the largest container.[11][12]

  • Final Disposal: Once the container is full (or when required by your institution's policy), contact your organization's Environmental Health & Safety (EHS) department. They will arrange for a licensed hazardous waste disposal company to collect, transport, and destroy the material in accordance with all federal, state, and local regulations.[13][14]

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is essential for safety.

  • Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or if you feel unwell. Notify your supervisor and EHS.

  • Isolate & Ventilate: Ensure the fume hood is operating at maximum capacity. Restrict access to the spill area.

  • Assess and Protect: If the spill is small and you are trained and equipped to handle it, don the appropriate PPE as detailed in Table 2.

  • Containment & Cleanup:

    • Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Always report any spill, no matter how small, to your supervisor and EHS department.

By adhering to these scientifically-grounded procedures, we uphold our professional responsibility to ensure that the lifecycle of every chemical we use concludes safely and with minimal environmental impact.

References

  • 5-chloro-1,3-thiazole-2-carbonitrile — Chemical Substance Inform
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US Environmental Protection Agency.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
  • Hazardous Waste Segregation Guidelines. University of Wisconsin-Madison.
  • What Are OSHA Requirements for Hazardous Chemical Storage?. U.S. Chemical Storage.
  • SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. Apollo Scientific.
  • 2-Chlorothiazole-5-carbonitrile.
  • SAFETY DATA SHEET - Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H -isothiazol-3- one (3:1). Sigma-Aldrich.
  • SAFETY DATA SHEET - 5-Chlorobenzo-2,1,3-thiadiazole. Thermo Fisher Scientific.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency.
  • 2-Chloro-5-chloromethylthiazole Safety D
  • 2-Chloro-5-(chloromethyl)
  • 2-Chlorothiazole-5-carbonitrile 97%. Sigma-Aldrich.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Disposal of Chemical Waste. University of Cambridge Safety Office.
  • Acutely Toxic Chlorinated Solvents Safety Procedure.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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